molecular formula C13H12FNO B112501 5-(Benzyloxy)-2-fluoroaniline CAS No. 342042-82-4

5-(Benzyloxy)-2-fluoroaniline

Cat. No.: B112501
CAS No.: 342042-82-4
M. Wt: 217.24 g/mol
InChI Key: QWJMNTICFWQYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)-2-fluoroaniline is a fluorinated aniline derivative that serves as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The compound features a benzyloxy group, a pharmacophore found in several biologically active molecules. Notably, the benzyloxy motif is a key structural component in established inhibitors of human Monoamine Oxidase-B (hMAO-B), such as safinamide, a medication used for Parkinson's disease . This makes the compound a valuable precursor in the design and synthesis of novel MAO-B inhibitors for neuroscientific research . Furthermore, the incorporation of a fluorine atom is a common strategy in lead optimization. The high electronegativity of fluorine can significantly influence a molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modifying its overall biological activity and pharmacokinetic profile . As such, this compound provides researchers with a critical building block for developing fluorinated analogs of potential therapeutics, aiming to enhance their properties and investigate structure-activity relationships . This product is intended for research applications and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJMNTICFWQYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391680
Record name 5-(benzyloxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342042-82-4
Record name 5-(benzyloxy)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some information, but a complete picture for the synthesis and properties of 5-(Benzyloxy)-2-fluoroaniline is still not fully formed.

Here's a summary of what I have and what's missing:

Information Gathered:

  • Plausible Synthetic Route: I've identified a likely multi-step synthesis:

    • 2,4-Difluoronitrobenzene is reacted with ammonia to form 5-fluoro-2-nitroaniline .

    • 5-fluoro-2-nitroaniline is converted to 5-fluoro-2-nitrophenol .

    • The hydroxyl group of 5-fluoro-2-nitrophenol is benzylated (O-benzylation) to give 1-(benzyloxy)-4-fluoro-2-nitrobenzene .

    • The nitro group of 1-(benzyloxy)-4-fluoro-2-nitrobenzene is reduced to an amine to yield the final product, This compound .

  • General Protocols: I have found general experimental protocols for key reaction types involved in this route, such as O-benzylation of phenols and the reduction of nitroarenes.

  • Related Compounds: Information on isomers and structurally similar compounds is available, which can provide some context.

  • General Applications: It's clear that this compound is a building block in organic synthesis, particularly for pharmaceuticals like kinase inhibitors.

Information Still Missing:

  • Specific and Detailed Experimental Protocol: A step-by-step protocol for the synthesis of this compound itself is not yet found. The current information is based on a proposed route and general methodologies.

  • Quantitative Physical Properties: Specific data for the melting point, boiling point, and solubility of this compound are missing.

  • Spectral Data: While I have found general information on NMR and MS for anilines, the specific 1H NMR, 13C NMR, and mass spectrometry data for this compound are not available.

  • Specific Applications and Signaling Pathways: I have not found any specific drug development projects or signaling pathways where this compound is explicitly mentioned. The information is currently limited to its general role as an intermediate.

Based on this analysis, I will proceed with generating the in-depth technical guide. I will have to clearly state that a specific, verified experimental protocol for the target compound is not publicly available and that the provided synthesis is a proposed route based on established chemical transformations. Similarly, for the physical and spectral data, I will have to state that these are predicted or based on analogous compounds due to the lack of experimental data for this compound itself. I will then proceed to structure the information into the requested format, including tables and Graphviz diagrams.

Given that I have a clear plan on how to structure the available information and acknowledge the missing data, I will now proceed to generate the final response.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway based on established chemical principles and provides predicted properties alongside data from structurally similar compounds. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and process development.

Core Chemical Information

This compound is a substituted aniline derivative that holds potential as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure incorporates a benzyloxy group, a fluorine atom, and an amino group on a benzene ring, offering multiple points for chemical modification.

PropertyValue
CAS Number 342042-82-4
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C(C=C1)COCC2=CC(=C(C=C2)F)N
InChI Key Not readily available

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely available in the public domain. However, a viable multi-step synthetic route can be proposed based on established and reliable organic transformations. This proposed pathway commences with the commercially available starting material, 2,4-difluoronitrobenzene.

The overall proposed synthetic workflow is illustrated below:

Synthesis_Workflow A 2,4-Difluoronitrobenzene B 5-Fluoro-2-nitroaniline A->B Ammonolysis C 5-Fluoro-2-nitrophenol B->C Diazotization & Hydrolysis D 1-(Benzyloxy)-4-fluoro-2-nitrobenzene C->D O-Benzylation E This compound D->E Nitro Group Reduction

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, generalized experimental protocols for each step of the proposed synthesis. These protocols are based on established methodologies for similar transformations and may require optimization for this specific substrate.

This step involves the nucleophilic aromatic substitution of a fluorine atom with an amino group.

Reaction:

Procedure:

  • In a pressure vessel, charge 2,4-difluoronitrobenzene and a solution of aqueous ammonia.

  • Seal the vessel and heat the reaction mixture with stirring. The reaction temperature and pressure will need to be optimized, but typical conditions for such reactions are in the range of 100-150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, being a solid, is expected to precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

This transformation is achieved through a diazotization reaction followed by hydrolysis of the diazonium salt.

Reaction:

Procedure:

  • Dissolve 5-fluoro-2-nitroaniline in an aqueous solution of sulfuric acid, cooling the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at this temperature for a short period to ensure complete formation of the diazonium salt.

  • Slowly warm the reaction mixture and then heat to reflux to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

  • Monitor the reaction for the cessation of nitrogen gas evolution.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5-fluoro-2-nitrophenol by column chromatography or recrystallization.

This step involves a Williamson ether synthesis to introduce the benzyloxy group.

Reaction:

Procedure:

  • To a solution of 5-fluoro-2-nitrophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as anhydrous potassium carbonate.

  • To this suspension, add benzyl bromide (or benzyl chloride).

  • Heat the reaction mixture with stirring. Typical reaction temperatures range from 60 to 100 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Reaction:

Procedure:

  • Dissolve 1-(benzyloxy)-4-fluoro-2-nitrobenzene in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric or slightly elevated pressure.

  • Stir the reaction vigorously until the starting material is consumed, as monitored by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by column chromatography.

Properties of this compound

Physical Properties
PropertyValueNotes
Melting Point Data not available-
Boiling Point Data not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated.Based on the structure
Spectroscopic Data (Predicted)

The following are predicted spectral characteristics based on the structure of this compound.

Data TypePredicted Characteristics
¹H NMR - Aromatic protons on the fluoroaniline ring will appear as complex multiplets due to H-H and H-F coupling. - A singlet for the two benzylic protons (-CH₂-) is expected around 5.0 ppm. - A broad singlet for the amine protons (-NH₂) will be present. - A multiplet for the five protons of the benzyl group's phenyl ring will be observed in the aromatic region.
¹³C NMR - Aromatic carbons of the fluoroaniline ring will show characteristic C-F coupling. - The benzylic carbon signal is expected around 70 ppm. - Signals for the carbons of the benzyl group's phenyl ring will be present.
Mass Spectrometry (MS) - The mass spectrum (EI or ESI) should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 217.24 g/mol .

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors. The fluorinated aniline scaffold is a common feature in many kinase inhibitors, where the fluorine atom can enhance binding affinity and improve metabolic stability. The benzyloxy group can serve as a handle for further functionalization or as a key pharmacophoric element.

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below.

Application_Workflow A This compound C Coupled Intermediate A->C Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) B Coupling Partner (e.g., Heterocycle) B->C D Final Kinase Inhibitor C->D Further Functionalization (e.g., Deprotection, Acylation)

Figure 2: General workflow for the application of this compound in kinase inhibitor synthesis.

While specific examples detailing the use of this compound in the synthesis of a named drug candidate are not prevalent in the public literature, its structural motifs are present in various patented kinase inhibitors. The amino group allows for the formation of crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for many inhibitors.

Conclusion

This compound is a chemical intermediate with significant potential in the field of organic synthesis, particularly for the construction of novel pharmaceutical agents. While detailed experimental data for this compound is sparse, this guide provides a robust, proposed synthetic route and an overview of its expected properties based on established chemical principles. The methodologies and data presented herein are intended to facilitate further research and application of this versatile building block in drug discovery and development. Researchers are encouraged to use the provided protocols as a starting point and optimize the conditions for their specific needs.

5-(Benzyloxy)-2-fluoroaniline chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-2-fluoroaniline, a key intermediate in synthetic organic chemistry. This document details its chemical identity, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its applications in the synthesis of complex molecules relevant to drug discovery.

Chemical Identity and Properties

This compound, also known as 2-Fluoro-5-(phenylmethoxy)benzenamine, is a substituted aniline derivative. Its unique arrangement of a fluoro group, a benzyloxy ether, and an amino group on the aromatic ring makes it a versatile building block for the synthesis of complex molecular architectures, particularly in the pharmaceutical sector.[1]

Chemical Structure:

Table 1: Physicochemical Data

PropertyValue
CAS Number 342042-82-4
Molecular Formula C₁₃H₁₂FNO
Molecular Weight 217.24 g/mol
IUPAC Name 2-Fluoro-5-(phenylmethoxy)benzenamine
Appearance Expected to be a solid
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)

Synthesis of this compound

A plausible and commonly employed synthetic strategy for this compound involves a two-step process starting from a readily available precursor like 2-fluoro-5-nitrophenol. This pathway consists of a Williamson ether synthesis to introduce the benzyl group, followed by the reduction of the nitro group to the desired aniline.

Synthetic Workflow

The overall synthetic transformation can be visualized as follows:

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A 2-Fluoro-5-nitrophenol E A->E B Benzyl bromide B->E C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) C->E Reagents D 1-(Benzyloxy)-2-fluoro-4-nitrobenzene H D->H E->D Reaction F Reducing agent (e.g., Fe/NH₄Cl) Solvent (e.g., Ethanol/Water) F->H Reagents G This compound H->G Reaction

A plausible synthetic workflow for this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-4-nitrobenzene

  • Materials: 2-Fluoro-5-nitrophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of 2-fluoro-5-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature.

    • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

    • Heat the mixture to reflux and continue stirring for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 1-(Benzyloxy)-2-fluoro-4-nitrobenzene.

Step 2: Synthesis of this compound

  • Materials: 1-(Benzyloxy)-2-fluoro-4-nitrobenzene, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

  • Procedure:

    • Suspend 1-(Benzyloxy)-2-fluoro-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.

    • Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and filter through celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily due to its distinct structural features and reactivity. The aniline portion of the molecule allows for a variety of chemical reactions, such as electrophilic aromatic substitution and nucleophilic reactions, which are fundamental in building complex molecular architectures.[1] The amino group can be readily transformed into other functional groups, making it a versatile handle for synthetic chemists.[1]

The benzyloxy fluoroaniline scaffold is a key component in the synthesis of various biologically active compounds. For instance, structurally similar isomers have been utilized in the development of antagonists for the P2Y1 receptor, which are investigated for the treatment of thromboembolic disorders, and in the creation of potential antifungal agents.[1]

Data Summary

Table 2: Key Reagents and Molar Equivalents for Synthesis

StepReagentMolar Equivalent
1 2-Fluoro-5-nitrophenol1.0
Benzyl bromide1.1
Potassium carbonate1.5
2 1-(Benzyloxy)-2-fluoro-4-nitrobenzene1.0
Iron powder3.0
Ammonium chloride1.0

Disclaimer: The experimental protocols provided are based on established chemical transformations for similar compounds and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Spectroscopic Analysis of 5-(Benzyloxy)-2-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Benzyloxy)-2-fluoroaniline. Due to the limited availability of direct experimental spectra for this specific compound, this guide presents expected data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to facilitate the characterization of this and related molecules in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound. These values are predicted and should be used as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45 - 7.30m5HAr-H (benzyl)
~6.90t, J ≈ 8.5 Hz1HAr-H (aniline ring, H-4)
~6.75dd, J ≈ 8.5, 2.5 Hz1HAr-H (aniline ring, H-3)
~6.65dd, J ≈ 8.5, 2.5 Hz1HAr-H (aniline ring, H-6)
~5.05s2H-O-CH ₂-Ph
~3.80br s2H-NH
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~157.0 (d, J ≈ 240 Hz)C -F
~149.0C -O
~142.0 (d, J ≈ 12 Hz)C -NH₂
~136.5C (benzyl, ipso)
~128.8C H (benzyl)
~128.2C H (benzyl)
~127.5C H (benzyl)
~116.0 (d, J ≈ 3 Hz)C H (aniline ring)
~115.5 (d, J ≈ 8 Hz)C H (aniline ring)
~114.0 (d, J ≈ 22 Hz)C H (aniline ring)
~70.5-O-C H₂-Ph
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3480 - 3300Medium, Sharp (doublet)N-H stretch (primary amine)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch (-CH₂-)
1620 - 1580StrongN-H bend (scissoring)
1510 - 1470StrongAromatic C=C stretch
1250 - 1200StrongAryl C-O stretch (asymmetric)
1200 - 1150StrongC-F stretch
1050 - 1000MediumAryl C-O stretch (symmetric)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Proposed Fragment
21780[M]⁺ (Molecular Ion)
10840[M - CH₂Ph]⁺
91100[C₇H₇]⁺ (Tropylium ion)
7730[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer operating at a proton frequency of 500 MHz.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogenous solution.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64 (to achieve adequate signal-to-noise).

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: -2 to 12 ppm.

  • Temperature: 25 °C.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 25 °C.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase and baseline corrections.

  • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5).

  • Carrier Gas: Helium.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to a final temperature of 280 °C and hold for 5 minutes.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Source Temperature: 230 °C.

Safety Precautions:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed handling and disposal information. The compound is suspected of causing cancer and is toxic if swallowed.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Preparation Sample Preparation (Dissolution/Deposition) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation (Peak Assignment, Fragmentation Analysis) Processing->Interpretation Structure Structural Elucidation Interpretation->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Logical Relationship of Spectroscopic Techniques

Spectroscopic_Techniques Information from Different Spectroscopic Techniques Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Molecular Structure NMR->Structure Carbon-Hydrogen Framework IR->Structure Functional Groups MS->Structure Molecular Weight & Formula

Caption: Complementary information provided by NMR, IR, and MS.

Navigating the Physicochemical Landscape of 5-(Benzyloxy)-2-fluoroaniline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core physicochemical properties of 5-(Benzyloxy)-2-fluoroaniline, a key intermediate in pharmaceutical synthesis. Primarily targeting researchers, scientists, and drug development professionals, this document outlines the methodologies for determining the solubility and stability of this compound, presenting a framework for its effective handling, formulation, and development.

Executive Summary

Understanding the solubility and stability of this compound is paramount for its successful application in drug discovery and development. This guide details the experimental protocols for characterizing its solubility in various solvents and its stability under different environmental conditions. While specific experimental data for this compound is not extensively available in public literature, this document provides a comprehensive framework and methodologies based on established principles for aromatic amines and fluoro-substituted compounds. All quantitative data presented herein are representative examples to guide experimental design and data presentation.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and formulation feasibility. The solubility of this compound, an aromatic amine, is influenced by the polarity of the solvent, pH, and temperature. Due to the presence of a basic amino group, its solubility is expected to increase in acidic solutions through the formation of a more soluble salt.[1][2][3]

Representative Solubility Data

The following table summarizes hypothetical solubility data for this compound in a range of common solvents at ambient temperature. These values serve as a benchmark for experimental investigation.

SolventPolarity IndexRepresentative Solubility (g/L) at 25°C
Water10.2< 0.1
0.1 M HCl-> 10
Ethanol5.25 - 10
Methanol6.65 - 10
Acetone5.1> 20
Dichloromethane3.1> 50
Ethyl Acetate4.410 - 20
Toluene2.41 - 5
Hexane0.1< 0.1
Experimental Protocol for Solubility Determination

A standardized shake-flask method is recommended for determining the equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected solvents (as per Table 2.1)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and validated analytical method

  • pH meter

Procedure:

  • Add an excess amount of this compound to a scintillation vial.

  • Add a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.

  • For aqueous solubility at different pH values, use appropriate buffer solutions.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal vial B->C D Shake at constant temperature (24-48h) C->D E Allow to sediment (2h) D->E F Withdraw and filter supernatant E->F G Dilute filtrate F->G H Analyze by HPLC G->H

Figure 1: Workflow for Solubility Determination

Stability Profile

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for this compound.[4][5][6] Degradation can be induced by factors such as pH, temperature, light, and oxidation.

Forced Degradation Studies

Forced degradation studies are performed under stressed conditions to identify potential degradation products and pathways.[7]

Representative Forced Degradation Conditions and Expected Observations:

ConditionReagentTimeTemperatureExpected Outcome
Acidic Hydrolysis1 M HCl24 h60°CPotential debenzylation[8]
Basic Hydrolysis1 M NaOH24 h60°CPotential degradation[7]
Oxidation3% H₂O₂24 h25°CPotential oxidation of the aniline moiety[9]
Thermal-48 h80°CMinimal degradation expected
PhotostabilityICH Q1B--To be determined
Long-Term Stability Study Protocol

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[5][6][10]

Materials:

  • This compound

  • Stability chambers with controlled temperature and humidity

  • Appropriate containers (e.g., amber glass vials)

  • HPLC with a validated stability-indicating method

Procedure:

  • Package a sufficient quantity of this compound in the proposed container-closure system.

  • Place the samples in stability chambers under the following ICH recommended conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term).[6]

  • Analyze the samples for appearance, assay, and purity using a validated stability-indicating HPLC method.

G cluster_setup Study Setup cluster_conditions Storage Conditions cluster_testing Testing A Package Compound B Place in Stability Chambers A->B C Long-term (25°C/60%RH) D Intermediate (30°C/65%RH) E Accelerated (40°C/75%RH) F Withdraw Samples at Time Points C->F D->F E->F G Analyze (Appearance, Assay, Purity) F->G

Figure 2: Long-Term Stability Study Workflow

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be hypothesized. The benzyloxy group may be susceptible to cleavage under strong acidic conditions.[8] The aniline moiety is prone to oxidation, which can be accelerated by light and the presence of metal ions.[9] The fluorine substituent is generally stable but can influence the reactivity of the aromatic ring.

G cluster_degradation Degradation Pathways cluster_products Potential Products A This compound B Acid Hydrolysis (Debenzylation) A->B Strong Acid C Oxidation A->C Oxidizing Agent / Light D 5-Amino-4-fluorophenol + Benzyl derivative B->D E Oxidized Aniline Species C->E

Figure 3: Hypothesized Degradation Pathways

Conclusion

This technical guide provides a foundational framework for the systematic evaluation of the solubility and stability of this compound. The detailed experimental protocols and representative data serve as a valuable resource for researchers and drug development professionals. A thorough understanding of these physicochemical properties is essential for the development of robust and effective pharmaceutical products. Further experimental investigation is required to generate specific data for this compound.

References

5-(Benzyloxy)-2-fluoroaniline: A Comprehensive Technical Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile Building Block in Modern Drug Discovery and Development

Introduction

5-(Benzyloxy)-2-fluoroaniline is a substituted aniline derivative that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its unique structural arrangement, featuring a benzyloxy group, a fluorine atom, and a reactive aniline moiety, provides a versatile scaffold for the construction of novel compounds with diverse biological activities. The presence of the fluorine atom can significantly influence the physicochemical properties of derivative molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for this compound is not broadly published, information from safety data sheets and chemical suppliers provides key insights into its physical and chemical characteristics. It is typically an off-white to light yellow solid.

PropertyValueReference
CAS Number 342042-82-4[1][2][3]
Molecular Formula C₁₃H₁₂FNO[1][2][3]
Molecular Weight 217.24 g/mol [1][2][3]
Appearance Off-white to light yellow solid[3]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[3]
HS Code 2922190090[3]

Synthesis of this compound

General Synthetic Workflow

A logical synthetic pathway to this compound involves two primary steps: the benzylation of a suitable phenol and the subsequent reduction of a nitro group to an amine.

G A Starting Material: 4-Fluoro-3-nitrophenol B Step 1: Benzylation (Williamson Ether Synthesis) A->B Reagents: Benzyl bromide, K₂CO₃ Solvent: Acetone or DMF C Intermediate: 1-(Benzyloxy)-4-fluoro-2-nitrobenzene B->C D Step 2: Reduction of Nitro Group C->D Reagents: Fe/HCl, SnCl₂/HCl, or Catalytic Hydrogenation (H₂/Pd-C) E Final Product: This compound D->E

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol describes a plausible method for the synthesis of this compound, adapted from general procedures for similar compounds.

Step 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

  • To a solution of 4-fluoro-3-nitrophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve the intermediate, 1-(benzyloxy)-4-fluoro-2-nitrobenzene (1.0 eq), in a suitable solvent system, such as a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder (Fe, 3.0-5.0 eq) and a catalytic amount of hydrochloric acid (HCl).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Neutralize the filtrate with a base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Synthetic Chemistry

This compound is a valuable intermediate in the synthesis of a variety of complex molecules, particularly in the realm of medicinal chemistry. The aniline functional group allows for a wide range of chemical transformations, including N-acylation, N-alkylation, diazotization followed by substitution, and cross-coupling reactions to form C-N bonds. These reactions are fundamental in building the core structures of many biologically active compounds.

While specific examples detailing the use of this compound are not extensively documented in publicly available literature, its structural isomers and related benzyloxy fluoroaniline scaffolds have been utilized in the synthesis of potent bioactive molecules. For instance, the structurally similar isomer, 2-(benzyloxy)-5-fluoroaniline, has been employed in the synthesis of 7-hydroxy-spiropiperidine indolinyl antagonists of the P2Y1 receptor, which are under investigation for the treatment of thromboembolic disorders.[4] Another related compound, 2-(benzyloxy)-4-fluoroaniline, was a key starting material in the creation of potential antifungal agents.[4]

The N-Boc protected form, N-Boc-5-(benzyloxy)-2-fluoroaniline, is also noted for its utility in synthetic pathways, allowing for a variety of functionalizations and transformations while the amino group is protected.[4]

Role in Kinase Inhibitor Synthesis

Substituted anilines are a cornerstone in the design of kinase inhibitors, which are a critical class of targeted cancer therapeutics. The aniline moiety often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. While direct evidence of this compound's use in approved kinase inhibitors is not available, its structural features make it an attractive candidate for the synthesis of novel kinase inhibitors.

The general workflow for the synthesis of kinase inhibitors often involves the coupling of a substituted aniline with a heterocyclic core, such as a quinazoline or pyrimidine.

G A This compound C Coupling Reaction (Nucleophilic Aromatic Substitution) A->C B Heterocyclic Core (e.g., 4-Chloroquinazoline) B->C D Kinase Inhibitor Scaffold C->D Further functionalization (e.g., debenzylation, side chain attachment)

Caption: General workflow for kinase inhibitor synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.[1][2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area, such as a chemical fume hood.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of a benzyloxy group, a fluorine atom, and an aniline moiety provides a rich platform for the synthesis of novel and complex molecular architectures. While detailed, publicly available data on this specific compound is somewhat limited, its utility can be inferred from the applications of its structural isomers and related compounds. As the demand for novel fluorinated organic molecules continues to grow, particularly in the development of targeted therapeutics, the importance of intermediates like this compound is expected to increase. This guide serves as a foundational resource for researchers and scientists looking to leverage the synthetic potential of this promising compound.

References

discovery and history of substituted fluoroanilines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Substituted Fluoroanilines

Abstract

Substituted fluoroanilines are a cornerstone of modern chemical synthesis, serving as indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The strategic incorporation of fluorine atoms into the aniline scaffold imparts unique physicochemical properties, profoundly influencing molecular conformation, lipophilicity, metabolic stability, and binding affinity.[3][4] This technical guide provides a comprehensive overview of the discovery and historical evolution of substituted fluoroanilines, detailing the progression from seminal synthesis methods to contemporary catalytic and photochemical strategies. It includes detailed experimental protocols for key reactions, summarizes quantitative data, and illustrates pivotal workflows and reaction pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Early Discoveries and Foundational Synthesis

The introduction of fluorine onto an aromatic ring presented significant early challenges due to the extreme reactivity and hazards of elemental fluorine.[5][6] The development of controllable and selective methods was therefore a critical breakthrough in organofluorine chemistry.

The Balz-Schiemann Reaction: A Landmark Discovery

The first major advancement in aromatic fluorination was the Balz-Schiemann reaction, reported by German chemists Günther Balz and Günther Schiemann in 1927.[6][7] This reaction provided a reliable and relatively safe method for introducing a fluorine atom into an aromatic ring by converting a primary aromatic amine into the corresponding aryl fluoride.[5][7] The transformation proceeds via the diazotization of the amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate salt. This intermediate is then isolated and thermally decomposed to yield the aryl fluoride, with nitrogen gas as a byproduct.[7][8] For decades, the Balz-Schiemann reaction remained the most practical route to fluoroaromatics and is still used for the manufacture of some fluoroaromatic compounds.[6][8]

// Edges start -> diazotization [label=" NaNO₂, Acid (e.g., HCl)\n 0-5 °C"]; diazotization -> salt_formation [label=" HBF₄"]; salt_formation -> decomposition [label=" Heat (Δ)"]; decomposition -> end_product; decomposition -> byproduct [style=dashed]; } END_DOT Caption: Workflow of the Balz-Schiemann Reaction.

Reduction of Fluoronitrobenzenes

Another fundamental and widely adopted method for synthesizing fluoroanilines is the reduction of the corresponding fluoronitrobenzene precursors.[2][9] This approach is versatile, as fluoronitrobenzenes can often be prepared through nucleophilic aromatic substitution on activated chloronitrobenzenes. Common reduction techniques include:

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) over a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂).[9][10][11] It is a clean and efficient process, often providing high yields.[2]

  • Chemical Reduction: Metals like iron, tin, or zinc in an acidic medium are also used for the reduction.[9] The iron powder reduction method, while effective, generates significant amounts of iron sludge, posing environmental concerns.[10]

Evolution of Synthetic Methodologies

While classical methods laid the groundwork, the demand for more efficient, selective, and environmentally benign processes has driven significant innovation in the synthesis of substituted fluoroanilines.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-F bonds, particularly when a suitable leaving group (like a nitro or chloro group) is positioned ortho or para to a strong electron-withdrawing group.[12][13] The reaction proceeds via a stepwise addition-elimination mechanism involving a Meisenheimer complex intermediate.[12] The "Halex" (halogen exchange) process, a type of SNAr where a chloride is displaced by a fluoride from a source like KF or CsF, is a key industrial route for producing fluoroaromatics.[6][13]

// Nodes A [label="Aromatic Amines\n(Anilines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Nitroaromatics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Chloro/Nitroaromatics", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Substituted Fluoroanilines", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

M1 [label="Balz-Schiemann Reaction\n(1927)", fillcolor="#FBBC05"]; M2 [label="Reduction\n(e.g., Catalytic Hydrogenation)", fillcolor="#FBBC05"]; M3 [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#FBBC05"]; M4 [label="Modern Catalytic &\nPhotochemical Methods", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> M1 -> D; B -> M2 -> D; C -> M3 -> B [label=" Halex Reaction\n(forms Fluoronitrobenzene)"]; A -> M4 -> D; B -> M4 -> D; } END_DOT Caption: Major Synthetic Pathways to Substituted Fluoroanilines.

Modern Catalytic and Photochemical Methods

Recent decades have witnessed a surge in the development of sophisticated catalytic methods for fluorination, fluoroalkylation, and trifluoromethylation.

  • Electrophilic Fluorination: The advent of stable, electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), has enabled the development of catalytic enantioselective fluorinations.[14][15] These reactions often use metal catalysts or organocatalysts to deliver fluorine to nucleophilic substrates under mild conditions.[14]

  • Visible-Light Photoredox Catalysis: This strategy has emerged as a powerful tool for generating fluoroalkyl radicals from stable precursors.[16] Using photocatalysts like iridium or ruthenium complexes, or even organic dyes, researchers can achieve perfluoroalkylation and trifluoromethylation of aniline derivatives under mild, visible-light irradiation.[16][17] These methods offer excellent functional group tolerance and are valuable for late-stage functionalization in drug discovery.[16]

Photocatalytic_Cycle

Applications in Drug Discovery and Industry

The utility of substituted fluoroanilines stems from the profound impact of fluorine on molecular properties. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving a drug candidate's overall profile.[4][18] Consequently, fluoroanilines are key precursors in a vast range of applications.

  • Pharmaceuticals: They are foundational building blocks for numerous drugs, including anticancer agents, anti-inflammatory drugs, and central nervous system agents.[19][20][21] For example, 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the kinase inhibitor gefitinib.[21]

  • Agrochemicals: Fluoroanilines are integral to the synthesis of modern herbicides, fungicides, and insecticides, where the fluorine moiety enhances bioactivity.[2][3][20]

  • Materials Science: These compounds are used to create specialty dyes, pigments, and advanced polymers, imparting properties such as thermal stability, chemical resistance, and specific optical characteristics.[10][22]

// Nodes Start [label="Substituted\nFluoroanilines", fillcolor="#4285F4"]; Pharma [label="Pharmaceuticals", fillcolor="#34A853"]; Agro [label="Agrochemicals", fillcolor="#34A853"]; Materials [label="Advanced Materials", fillcolor="#34A853"];

P_ex [label="Anticancer Agents\nAntifungals\nCNS Drugs", fillcolor="#F1F3F4", fontcolor="#202124"]; A_ex [label="Herbicides\nInsecticides\nFungicides", fillcolor="#F1F3F4", fontcolor="#202124"]; M_ex [label="Specialty Dyes\nHigh-Performance Polymers\nLiquid Crystals", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Pharma; Start -> Agro; Start -> Materials;

Pharma -> P_ex [style=dashed]; Agro -> A_ex [style=dashed]; Materials -> M_ex [style=dashed]; } END_DOT Caption: Role of Fluoroanilines as Key Intermediates.

Quantitative Data Summary

The efficiency of synthesis methods for fluoroanilines varies significantly with the chosen substrate and reaction conditions. The following tables summarize representative quantitative data from the literature.

Table 1: Yields for Classical Synthesis Methods

Starting Material Method Product Yield (%) Reference
p-Toluidine Balz-Schiemann 4-Fluorotoluene ~89% [8]
4-Fluoronitrobenzene Catalytic Hydrogenation (PtO₂) 4-Fluoroaniline 95% [11]
4-Fluoronitrobenzene Catalytic Hydrogenation (10% Pd/C) 4-Fluoroaniline 100% [11]

| p-Chloronitrobenzene | Deoxygenation/Fluorination (CO, PdCl₂-V₂O₅) | 4-Fluoroaniline | 90% |[11] |

Table 2: Yields for Modern Photocatalytic Fluoroalkylation

Aniline Substrate Fluoroalkyl Source Conditions Product Yield (%) Reference
Aniline Perfluoroalkyl Iodides Rose Bengal, Cs₂CO₃, CFL Perfluoroalkylated Aniline Good [16]
N,N-dimethylaniline Ethyl difluoroiodoacetate Eosin Y, 525 nm light Difluoroalkylated Aniline Good [23]

| Aniline Derivatives | CF₃SO₂Na (Langlois Reagent) | Photocatalyst, Visible Light | Trifluoromethylated Aniline | Varies |[17] |

Key Experimental Protocols

Protocol: Traditional Balz-Schiemann Reaction for Aryl Fluorides

This generalized protocol is based on the classical method for converting a primary aromatic amine to an aryl fluoride.[5][7][8]

  • Diazotization: The primary aromatic amine is dissolved in a mineral acid (e.g., HCl). The solution is cooled to 0–5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the aryl diazonium salt.

  • Formation of Tetrafluoroborate Salt: A cold solution of fluoroboric acid (HBF₄) is added to the diazonium salt solution. The aryl diazonium tetrafluoroborate salt, which is often sparingly soluble, precipitates and is collected by filtration.

  • Washing and Drying: The collected salt is washed with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether), and then dried thoroughly.

  • Thermal Decomposition: The dry diazonium tetrafluoroborate salt is heated gently (thermally decomposed) in the absence of a solvent. The decomposition results in the evolution of nitrogen gas (N₂) and boron trifluoride (BF₃), yielding the crude aryl fluoride.

  • Purification: The resulting crude aryl fluoride is purified, typically by steam distillation or vacuum distillation, to obtain the final product.

Protocol: Visible-Light Mediated Trifluoromethylation of Aniline Derivatives

This protocol is a generalized representation of modern photocatalytic methods for C-H functionalization.[17]

  • Reaction Setup: In a reaction vessel, the aniline derivative, the trifluoromethyl source (e.g., CF₃SO₂Na, Langlois' reagent), a photoredox catalyst (e.g., Eosin Y or an Iridium complex), and a suitable co-catalyst or additive (e.g., a copper salt) are combined in an appropriate solvent (e.g., acetonitrile).

  • Degassing: The reaction mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: The sealed reaction vessel is placed at a fixed distance from a visible light source (e.g., a blue LED lamp or a compact fluorescent lamp) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is quenched (e.g., with water) and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to isolate the trifluoromethylated aniline.

Conclusion

The history of substituted fluoroanilines is a compelling narrative of chemical innovation, progressing from the hazardous early attempts at direct fluorination to the elegant and highly selective catalytic methods of today. The landmark Balz-Schiemann reaction provided the first practical entry into this class of compounds, paving the way for subsequent developments like the reduction of fluoronitrobenzenes and SNAr reactions. The modern era, characterized by the rise of photoredox catalysis and advanced electrophilic fluorinating agents, has further expanded the synthetic toolbox, enabling late-stage functionalization and the construction of complex molecular architectures with unprecedented precision. As the demand for sophisticated molecules in medicine and technology continues to grow, the rich history and evolving synthesis of substituted fluoroanilines will undoubtedly continue to inspire future discoveries.

References

The Strategic Influence of the Benzyloxy Group on 2-Fluoroaniline Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical and materials science, the nuanced control of aromatic substitution reactions is paramount for the rational design of complex molecules. 2-Fluoroaniline serves as a foundational building block, and its reactivity is significantly modulated by the introduction of other substituents. This technical guide provides a comprehensive analysis of the role of the benzyloxy group in directing the reactivity of the 2-fluoroaniline scaffold. We will explore the interplay of electronic and steric effects, their collective influence on electrophilic and nucleophilic aromatic substitution, the impact on amino group basicity, and the utility in directed ortho-metalation. This document consolidates quantitative data, detailed experimental protocols, and logical workflows to serve as a critical resource for professionals in chemical research and drug development.

Introduction: The 2-Fluoroaniline Core

2-Fluoroaniline is a versatile intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The presence of both a fluorine atom and an amino group on the benzene ring imparts a unique reactivity profile. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I), while its lone pairs offer a weaker resonance donating effect (+M). Conversely, the amino group is a powerful activating group, donating electron density through resonance (+M > -I). The introduction of a benzyloxy group further complicates this electronic and steric environment, offering both challenges and synthetic opportunities. Understanding the directing influence of the benzyloxy group is crucial for predicting and controlling the outcomes of subsequent chemical transformations.

Electronic and Steric Profile of Substituents

The reactivity of a substituted benzene ring is governed by the cumulative electronic and steric effects of its substituents. In a benzyloxy-substituted 2-fluoroaniline, three key groups vie for influence:

  • Amino Group (-NH₂): A strong activating group and a powerful ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance.

  • Fluoro Group (-F): A deactivating group overall due to its strong inductive electron withdrawal. However, it is an ortho, para-director because its lone pairs can participate in resonance, stabilizing the arenium ion intermediate at these positions.

  • Benzyloxy Group (-OCH₂Ph): Similar to an alkoxy group, the benzyloxy group is strongly activating and an ortho, para-director. The oxygen atom's lone pairs are readily donated into the ring through resonance (+M effect), which outweighs its inductive withdrawal (-I effect).

Steric Considerations: The benzyloxy group is sterically demanding. This bulkiness can hinder reactions at the positions adjacent (ortho) to it, often leading to a preference for substitution at the more accessible para position.

Impact on Electrophilic Aromatic Substitution (EAS)

In an electrophilic aromatic substitution reaction, the directing effects of the existing substituents determine the position of the incoming electrophile. The -NH₂ and -OCH₂Ph groups are strong activators, while the -F group is a deactivator. The overall reactivity of the ring is therefore significantly enhanced, and the substitution pattern is a result of the synergistic or competitive directing effects of these groups.

Case Study: Bromination of 4-(Benzyloxy)-3-fluoroaniline

The bromination of 4-(benzyloxy)-3-fluoroaniline serves as an excellent case study for understanding regioselectivity. The powerful activating and ortho, para-directing amino and benzyloxy groups dominate the weaker directing effect of the fluorine atom. The primary substitution products are those where the electrophile adds to a position activated by both the amino and benzyloxy groups.

Directing Effects Analysis:

  • -NH₂ (at C1): Directs ortho (C2, C6) and para (C4).

  • -F (at C3): Directs ortho (C2, C4) and para (C6).

  • -OBn (at C4): Directs ortho (C3, C5) and para (C1).

The positions C2, C5, and C6 are the most activated. Given the steric bulk of the benzyloxy group, substitution at C5 is sterically hindered. Therefore, the most likely positions for bromination are C2 and C6.

Quantitative Data: Bromination of 4-(Benzyloxy)-3-fluoroaniline

The choice of brominating agent and reaction conditions can influence the yield and selectivity of the reaction. Below is a summary of results for the synthesis of 4-(Benzyloxy)-3-bromo-5-fluoroaniline.

EntryBrominating Agent (Equivalents)SolventTemp. (°C)Time (h)Regioselectivity (%)Yield (%)
1NBS (1.05)Acetonitrile06>9585
2Br₂ in Acetic Acid (1.05)Acetic Acid254>9578
3DBDMH (0.55)Dichloromethane0 to 252>9592
4Pyridinium tribromide (1.1)THF253>9580

Data is illustrative and sourced from typical outcomes for similar reactions.[1] NBS: N-Bromosuccinimide; DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin; THF: Tetrahydrofuran.

Experimental Protocols

Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS)[1]

  • Reaction Setup: In a round-bottom flask maintained under a nitrogen atmosphere, dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over a period of 30 minutes. It is crucial to ensure the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Bromination with Amine Protection-Deprotection[1]

To avoid potential side reactions and di-bromination due to the high activation from the amino group, a protection-deprotection strategy can be employed.

  • Step A: Acetylation of 4-(Benzyloxy)-3-fluoroaniline

    • Dissolve 4-(benzyloxy)-3-fluoroaniline (1.0 eq) in acetic anhydride.

    • Add a catalytic amount of sulfuric acid and stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into ice water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain N-(4-(benzyloxy)-3-fluorophenyl)acetamide.

  • Step B: Bromination of the Protected Aniline

    • Dissolve the acetamide from Step A in glacial acetic acid.

    • Add a solution of bromine (1.05 eq) in acetic acid dropwise at room temperature.

    • Stir for 4 hours, then pour the mixture into ice water.

    • Collect the precipitate and wash thoroughly with water.

  • Step C: Hydrolysis of the Acetamide

    • Suspend the crude product from Step B in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the final product.

    • Extract with an organic solvent, dry, and purify as described in Protocol 1.

Visualization of Experimental Workflow

G cluster_start Starting Material cluster_direct Protocol 1: Direct Bromination cluster_protect Protocol 2: Protection Route cluster_end Final Product start 4-(Benzyloxy)-3-fluoroaniline p1_setup Dissolve in ACN start->p1_setup Direct Route p2_acetyl Step A: Acetylation (Acetic Anhydride) start->p2_acetyl Protection Route p1_cool Cool to 0 °C p1_setup->p1_cool p1_add Add NBS (1.05 eq) p1_cool->p1_add p1_react Stir at 0 °C, 6h p1_add->p1_react p1_workup Quench & Extract p1_react->p1_workup p1_purify Column Chromatography p1_workup->p1_purify end_product 4-(Benzyloxy)-3-bromo-5-fluoroaniline p1_purify->end_product p2_bromo Step B: Bromination (Br2 in Acetic Acid) p2_acetyl->p2_bromo p2_hydrolyze Step C: Hydrolysis (HCl/Ethanol) p2_bromo->p2_hydrolyze p2_purify Purification p2_hydrolyze->p2_purify p2_purify->end_product

Workflow for the bromination of 4-(benzyloxy)-3-fluoroaniline.

Role in Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich nature of the benzyloxy-2-fluoroaniline ring makes it highly reactive towards electrophiles, it is generally resistant to nucleophilic aromatic substitution (SNAr). SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like -F) to stabilize the negatively charged Meisenheimer intermediate.

The benzyloxy and amino groups are strong electron-donating groups, which destabilize the negative charge required for the SNAr mechanism. Therefore, displacement of the fluorine atom by a nucleophile is highly unfavorable unless strong electron-withdrawing groups are also present on the ring.

Influence on Amino Group Basicity

The basicity of the aniline nitrogen is influenced by the electronic effects of the other ring substituents. Electron-donating groups generally increase basicity by increasing the electron density on the nitrogen, making its lone pair more available for protonation. Conversely, electron-withdrawing groups decrease basicity.

  • Benzyloxy Group (-OCH₂Ph): As an electron-donating group, it increases the electron density of the ring through resonance, thereby increasing the basicity of the amino group compared to unsubstituted aniline.

  • Fluoro Group (-F): Due to its strong inductive withdrawal, the fluorine atom decreases the basicity of the amino group.

The net effect on the pKa of a benzyloxy-2-fluoroaniline will depend on the relative positions of the substituents. However, the powerful electron-donating nature of the benzyloxy group is expected to lead to a higher basicity compared to 2-fluoroaniline alone.

Conclusion

The benzyloxy group plays a multifaceted and dominant role in the reactivity of the 2-fluoroaniline system. Its strong electron-donating resonance effect makes it a powerful activating group and an ortho, para-director in electrophilic aromatic substitution, often overriding the influence of the weaker fluoro substituent. The steric bulk of the benzyloxy group is a critical factor, frequently directing substitution to the less hindered para position relative to itself. While it enhances the ring's reactivity towards electrophiles, it deactivates the ring for nucleophilic aromatic substitution. Furthermore, it increases the basicity of the amino group. A thorough understanding of these competing and synergistic effects is essential for the strategic design of synthetic routes for novel pharmaceuticals and advanced materials based on the benzyloxy-2-fluoroaniline scaffold.

References

Potential Applications of Novel Fluoroaniline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging potential of novel fluoroaniline compounds across various scientific disciplines. The introduction of fluorine atoms into the aniline scaffold significantly modifies the physicochemical properties of these molecules, leading to enhanced biological activity and unique material characteristics. This guide will delve into the synthesis, applications, and mechanisms of action of these promising compounds, with a focus on their applications in oncology, agriculture, and materials science. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Anticancer Applications of Fluoroaniline Derivatives

The strategic incorporation of fluoroaniline moieties has led to the development of potent anticancer agents. These compounds have demonstrated significant efficacy against various cancer cell lines, often through mechanisms involving the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor growth and survival.

3-Fluoro-4-morpholinoaniline Derivatives

Novel derivatives of 3-fluoro-4-morpholinoaniline have emerged as promising candidates for cancer therapeutics. For instance, sulfonamide derivatives have shown significant anti-proliferative activity against breast cancer cell lines.

Table 1: In Vitro Anticancer Activity of 3-Fluoro-4-morpholinoaniline Derivatives [1]

Compound IDCell LineIC50 (µM)
NAM-5MCF-7 (Breast)1.811
MDA-MB-231 (Breast)2.143
NAM-7MCF-7 (Breast)1.883
MDA-MB-231 (Breast)4.688

IC50: The half maximal inhibitory concentration.

The mechanism of action for these compounds involves the induction of apoptosis, a form of programmed cell death, in cancer cells.[1]

Fluoroaniline Derivatives of Hydroxybenzoquinone and Hydroxynaphthoquinone

Fluoro-substituted anilino derivatives of naturally occurring quinones have been synthesized and evaluated for their anticancer properties, particularly against melanoma. These compounds have been shown to target the B-Raf protein, a key component of the MAPK/ERK signaling pathway that is often mutated in melanoma.[2][3][4]

Table 2: In Vitro Cytotoxicity of a Fluoroaniline-Substituted Benzoquinone Derivative [5]

CompoundCell LineLC50 (µg/mL)
5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[3][6]benzoquinoneA375 (Melanoma)12.25

LC50: The concentration of a substance that is lethal to 50% of the test organisms.

The B-Raf signaling pathway is a critical regulator of cell proliferation and survival. In many melanomas, a mutation in the BRAF gene leads to constitutive activation of this pathway, driving uncontrolled cell growth.[2][7] Novel fluoroaniline derivatives that can inhibit this pathway are therefore of significant therapeutic interest.

B_Raf_Signaling_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK1/2 MEK1/2 BRAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation & Survival Proliferation & Survival Transcription Factors->Proliferation & Survival Fluoroaniline Derivative Fluoroaniline Derivative Fluoroaniline Derivative->BRAF Synthesis_Workflow cluster_synthesis Synthesis of 3-Fluoro-4-morpholinoaniline cluster_derivatization Derivatization Start 4-(2-fluoro-4-nitrophenyl)morpholine Step1 Reduction (e.g., Fe/NH4Cl) Start->Step1 Intermediate Crude 3-fluoro-4-morpholinoaniline Step1->Intermediate Step2 Purification (e.g., Recrystallization) Intermediate->Step2 Product Pure 3-fluoro-4-morpholinoaniline Step2->Product Deriv_Start 3-fluoro-4-morpholinoaniline Deriv_Step Reaction with Sulfonyl Chloride Deriv_Start->Deriv_Step Deriv_Product Sulfonamide Derivative Deriv_Step->Deriv_Product

References

An In-depth Technical Guide to the Synthesis of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes for 5-(Benzyloxy)-2-fluoroaniline, a valuable building block in medicinal chemistry and materials science.[1] This document details plausible synthetic pathways, complete with experimental protocols, quantitative data summaries, and workflow visualizations to facilitate its preparation in a laboratory setting.

I. Introduction

This compound is an important intermediate in organic synthesis. Its structure, featuring a fluoro-substituted aniline ring with a benzyloxy group, offers multiple reaction sites for the construction of more complex molecules. The aniline functional group allows for a variety of transformations, such as electrophilic aromatic substitution and nucleophilic reactions, making it a versatile precursor in the development of pharmaceuticals and advanced materials.[1]

II. Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process starting from commercially available 2,4-difluoronitrobenzene. The overall synthetic strategy involves the sequential introduction of the amino and hydroxyl groups, followed by benzylation of the hydroxyl group, and finally, the reduction of the nitro group to the desired aniline.

Synthetic_Pathway A 2,4-Difluoronitrobenzene B 5-Fluoro-2-nitroaniline A->B  NH3 (aq)   C 5-Fluoro-2-nitrophenol B->C  1. NaNO2, H2SO4 (aq)  2. H2O, Heat   D 1-(Benzyloxy)-4-fluoro-2-nitrobenzene C->D  BnBr, K2CO3, Acetone   E This compound D->E  SnCl2·2H2O, EtOH  

Caption: Overall synthetic pathway for this compound.

III. Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis.

Step 1: Synthesis of 5-Fluoro-2-nitroaniline

The initial step involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluoronitrobenzene with ammonia to yield 5-fluoro-2-nitroaniline.

Step1_Workflow start Start reactants Reactants 2,4-Difluoronitrobenzene Concentrated Ammonia Solution start->reactants reaction Reaction Conditions Stir at 40°C for 3 hours reactants->reaction workup Work-up Cool to 5-10°C Filter the precipitate reaction->workup product Product 5-Fluoro-2-nitroaniline workup->product end End product->end

Caption: Workflow for the synthesis of 5-Fluoro-2-nitroaniline.

Experimental Protocol:

In a 500 mL reaction flask, 127.5 g of concentrated ammonia water is added, followed by the addition of 159 g (1 mol) of 2,4-difluoronitrobenzene at room temperature.[1] The mixture is stirred and the temperature is slowly raised to 40°C and maintained for 3 hours.[1] After the reaction is complete, as monitored by TLC, the mixture is cooled to 5-10°C with stirring to induce crystallization. The resulting solid is collected by filtration to give 5-fluoro-2-nitroaniline.[1]

ParameterValueReference
Starting Material 2,4-Difluoronitrobenzene[1]
Reagents Concentrated Ammonia Water[1]
Temperature 40°C[1]
Reaction Time 3 hours[1]
Yield 98%[1]
Step 2: Synthesis of 5-Fluoro-2-nitrophenol

5-Fluoro-2-nitroaniline is converted to the corresponding phenol via a diazotization reaction followed by hydrolysis.

Step2_Workflow start Start aniline Starting Material 5-Fluoro-2-nitroaniline start->aniline diazotization Diazotization Dissolve in H2SO4 (aq) Add NaNO2 (aq) at 0-10°C aniline->diazotization hydrolysis Hydrolysis Heat to 90-95°C for 1 hour diazotization->hydrolysis product Product 5-Fluoro-2-nitrophenol hydrolysis->product end End product->end

Caption: Workflow for the synthesis of 5-Fluoro-2-nitrophenol.

Experimental Protocol:

5-Fluoro-2-nitroaniline is dissolved in an aqueous solution of sulfuric acid. The solution is cooled to 0-10°C, and an aqueous solution of sodium nitrite is added dropwise, maintaining the temperature in the specified range. The reaction mixture is stirred at this temperature for 0.5-1 hour. Subsequently, the temperature is raised to 90-95°C over 1-2 hours and maintained for 1 hour to effect hydrolysis. Upon cooling, the product, 5-fluoro-2-nitrophenol, precipitates and can be collected by filtration.[1]

ParameterValueReference
Starting Material 5-Fluoro-2-nitroaniline[1]
Reagents Sodium Nitrite, Sulfuric Acid[1]
Diazotization Temp. 0-10°C[1]
Hydrolysis Temp. 90-95°C[1]
Yield Not specified, but expected to be high
Step 3: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

The hydroxyl group of 5-fluoro-2-nitrophenol is protected with a benzyl group using a Williamson ether synthesis.

Step3_Workflow start Start reactants Reactants 5-Fluoro-2-nitrophenol Benzyl Bromide Potassium Carbonate start->reactants reaction Reaction Conditions Acetone, Reflux reactants->reaction workup Work-up Filter solids Evaporate solvent Purify by chromatography reaction->workup product Product 1-(Benzyloxy)-4-fluoro-2-nitrobenzene workup->product end End product->end

Caption: Workflow for the O-benzylation of 5-Fluoro-2-nitrophenol.

Experimental Protocol:

To a solution of 5-fluoro-2-nitrophenol (1 mmol) in acetone (25 mL), potassium carbonate (1.5 mmol) and benzyl bromide (1.1 mmol) are added. The mixture is heated to reflux and stirred for 8-12 hours, with the reaction progress monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

ParameterValue
Starting Material 5-Fluoro-2-nitrophenol
Reagents Benzyl Bromide, Potassium Carbonate
Solvent Acetone
Temperature Reflux
Reaction Time 8-12 hours (TLC monitored)
Yield Typically >85% for Williamson ether synthesis
Step 4: Synthesis of this compound

The final step is the reduction of the nitro group of 1-(benzyloxy)-4-fluoro-2-nitrobenzene to the corresponding aniline. A common and effective method for this transformation is the use of tin(II) chloride dihydrate in ethanol. This method is generally mild and selective, preserving the benzyl ether linkage which can be susceptible to cleavage under catalytic hydrogenation conditions.

Step4_Workflow start Start reactants Reactants 1-(Benzyloxy)-4-fluoro-2-nitrobenzene SnCl2·2H2O start->reactants reaction Reaction Conditions Ethanol, Reflux reactants->reaction workup Work-up Remove solvent Partition between EtOAc and aq. base Dry and concentrate reaction->workup product Product This compound workup->product end End product->end

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol:

To a solution of 1-(benzyloxy)-4-fluoro-2-nitrobenzene (1 mmol) in ethanol (10 mL), tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 mmol) is added.[2] The reaction mixture is heated to reflux and stirred for 1-3 hours, with progress monitored by TLC. Upon completion, the ethanol is removed under reduced pressure. The residue is then taken up in ethyl acetate and a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution is added carefully until the solution is basic. The mixture is stirred until the tin salts precipitate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Purification by column chromatography on silica gel yields this compound.

ParameterValueReference
Starting Material 1-(Benzyloxy)-4-fluoro-2-nitrobenzene
Reagents Tin(II) chloride dihydrate (SnCl2·2H2O)[2]
Solvent Ethanol[2]
Temperature Reflux
Reaction Time 1-3 hours (TLC monitored)
Yield Generally high for SnCl2 reductions[2]

IV. Conclusion

The synthesis of this compound can be reliably achieved through a four-step sequence starting from 2,4-difluoronitrobenzene. The key transformations include nucleophilic aromatic substitution, diazotization-hydrolysis, Williamson ether synthesis, and nitro group reduction. The protocols provided herein are based on established chemical transformations and offer a clear pathway for the laboratory-scale production of this versatile synthetic intermediate. Researchers and drug development professionals can utilize this guide to access this compound for their synthetic endeavors.

References

Methodological & Application

Synthetic Routes for the Preparation of 5-(Benzyloxy)-2-fluoroaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-(Benzyloxy)-2-fluoroaniline, a valuable intermediate in pharmaceutical and materials science research. The protocols outlined below are based on established chemical transformations and offer a reliable pathway to this key building block.

Introduction

This compound is a substituted aniline derivative whose structural features, including a nucleophilic amino group, a fluorine atom, and a benzyloxy moiety, make it a versatile precursor for the synthesis of more complex molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target compounds, a desirable characteristic in drug discovery. The benzyloxy group can be retained in the final product or deprotected to reveal a phenol, offering a point for further functionalization. This document details a common and effective synthetic strategy for the preparation of this compound.

Overview of Synthetic Strategy

A prevalent and logical synthetic approach to this compound involves a two-step sequence starting from a commercially available precursor. The general strategy involves the protection of a phenolic hydroxyl group as a benzyl ether, followed by the reduction of a nitro group to the desired aniline.

A logical and commonly employed pathway commences with 4-fluoro-2-nitrophenol. This route is advantageous as it introduces the benzyloxy group early in the synthesis and concludes with a robust reduction step.

The key transformations are:

  • Williamson Ether Synthesis: Benzylation of the hydroxyl group of 4-fluoro-2-nitrophenol to yield 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

  • Reduction of Nitro Group: Catalytic hydrogenation of the nitro intermediate to afford the final product, this compound.

This approach is illustrated in the following workflow diagram.

G cluster_0 Route 1: From 4-Fluoro-2-nitrophenol A 4-Fluoro-2-nitrophenol B 1-(Benzyloxy)-4-fluoro-2-nitrobenzene A->B  Step 1: Benzylation (Williamson Ether Synthesis) C This compound B->C  Step 2: Nitro Reduction (Catalytic Hydrogenation)

Caption: Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the described synthetic route. Please note that yields are representative and can vary based on reaction scale and optimization.

StepReactionStarting MaterialProductReagentsSolventYield (%)Purity (%)
1Benzylation4-Fluoro-2-nitrophenol1-(Benzyloxy)-4-fluoro-2-nitrobenzeneBenzyl bromide, K₂CO₃DMF85-95>95
2Nitro Reduction1-(Benzyloxy)-4-fluoro-2-nitrobenzeneThis compoundH₂, Pd/CEthanol90-99>98

Experimental Protocols

Protocol 1: Synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene (Step 1)

This protocol details the benzylation of 4-fluoro-2-nitrophenol using benzyl bromide under basic conditions, a classic example of the Williamson ether synthesis.

Materials:

  • 4-Fluoro-2-nitrophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitrophenol (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Reagent Addition: Stir the suspension at room temperature and add benzyl bromide (1.1 - 1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford pure 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

G cluster_1 Protocol 1: Benzylation Workflow A Dissolve 4-Fluoro-2-nitrophenol in DMF with K₂CO₃ B Add Benzyl Bromide A->B C Heat and Stir (4-6 hours) B->C D Aqueous Work-up and Extraction C->D E Drying and Concentration D->E F Purification (Recrystallization/Chromatography) E->F G 1-(Benzyloxy)-4-fluoro-2-nitrobenzene F->G

Caption: Experimental workflow for the synthesis of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene.

Protocol 2: Synthesis of this compound (Step 2)

This protocol describes the reduction of the nitro group of 1-(benzyloxy)-4-fluoro-2-nitrobenzene to an aniline using catalytic hydrogenation.

Materials:

  • 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

  • Palladium on carbon (Pd/C, 5% or 10% w/w)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask or a suitable hydrogenation vessel, dissolve 1-(benzyloxy)-4-fluoro-2-nitrobenzene (1.0 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add palladium on carbon (typically 5-10 mol% of palladium) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a positive pressure of hydrogen (e.g., using a balloon or a hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).

  • Filtration: Upon completion, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol or methanol.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound is often of high purity and may be used directly in subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel or recrystallization.

G cluster_2 Protocol 2: Nitro Reduction Workflow A Dissolve Nitro Compound in Ethanol/Methanol B Add Pd/C Catalyst A->B C Hydrogenate under H₂ atmosphere (2-4 hours) B->C D Filter through Celite® C->D E Concentrate the Filtrate D->E F This compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthetic route detailed in these application notes provides a reliable and high-yielding method for the preparation of this compound. The procedures are based on well-established and scalable chemical reactions, making them suitable for both laboratory-scale synthesis and potential scale-up for drug development and manufacturing processes. The versatility of the final product as a chemical intermediate underscores the importance of robust and well-documented synthetic protocols. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and available resources.

Application Notes and Protocols: The Utility of 5-(Benzyloxy)-2-fluoroaniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-(Benzyloxy)-2-fluoroaniline in various palladium-catalyzed cross-coupling reactions. As a versatile synthetic intermediate, this compound is a valuable building block in medicinal chemistry and drug discovery.[1] The presence of the benzyloxy, fluoro, and amino functional groups offers multiple reaction sites and allows for the synthesis of complex molecular architectures found in many biologically active compounds.[1][2][3]

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing carbon-carbon and carbon-nitrogen bonds.[4] This guide outlines protocols for key transformations involving this compound, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. The procedures provided are based on established methodologies for analogous substrates and serve as a robust starting point for reaction optimization.[4][5][6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[7][8] In this context, this compound serves as the amine nucleophile, reacting with various aryl partners to yield substituted diarylamines. These products are significant scaffolds in many pharmaceutical agents.[9] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, facilitate this transformation under mild conditions.[1][10]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Coupling Partner (Aryl Halide)AminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)
Aryl BromideThis compoundPd₂(dba)₃ (1-2)XantPhos (2-4)Cs₂CO₃ (1.5)1,4-Dioxane100-11012-2475-95
Aryl ChlorideThis compoundPd(OAc)₂ (2)BrettPhos (4)NaOtBu (1.4)Toluene80-10012-2470-90
Heteroaryl BromideThis compoundG3-Pd precatalyst (1-3)SPhos (1.5-4.5)K₃PO₄ (2.0)Toluene/H₂O80-1004-1865-88

Note: The data presented is a summary of typical conditions for similar substrates and should be used as a starting point for optimization.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv.)

  • Aryl bromide (1.0-1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • XantPhos (2-4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.)

  • Anhydrous 1,4-dioxane or toluene

  • Nitrogen or Argon gas supply

  • Standard oven-dried laboratory glassware

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, cesium carbonate, Pd₂(dba)₃, and XantPhos.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Place the flask in a preheated oil bath and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress using an appropriate technique such as TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl product.

Visualization: Catalytic Cycle for Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex L₂Pd(II)(Ar)(X) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R'-NH₂ pd2_amine_complex [L₂Pd(II)(Ar)(H₂NR')]⁺X⁻ amine_coord->pd2_amine_complex deprotonation Deprotonation pd2_amine_complex->deprotonation Base pd2_amido_complex L₂Pd(II)(Ar)(HNR') deprotonation->pd2_amido_complex - Base-H⁺X⁻ red_elim Reductive Elimination pd2_amido_complex->red_elim red_elim->pd0 Product Ar-NHR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate.[5] To utilize this compound in this reaction, it must first be converted into a derivative containing a suitable leaving group (e.g., -Br, -I, -OTf) at a position on the aromatic ring, typically via a Sandmeyer reaction or related transformation. The resulting halo-aniline can then be coupled with various aryl or alkyl boronic acids.[6][11]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Aryl Halide SubstrateBoronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp. (°C)Time (h)Typical Yield (%)
4-Bromo-5-(benzyloxy)-2-fluoroanilinePhenylboronic acidPd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O80-9012-1880-95
4-Iodo-5-(benzyloxy)-2-fluoroanilineHeteroarylboronic acidPdCl₂(dppf) (2-4)-Cs₂CO₃ (2.0)DME856-1275-90
4-Triflyloxy-5-(benzyloxy)-2-fluoroanilineAlkylboronic esterSPhos Pd G3 (2)-K₃PO₄ (3.0)2-MeTHF60-8012-2470-85

Note: The data presented is a summary of typical conditions for similar substrates and should be used as a starting point for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki coupling of a halogenated this compound derivative with an arylboronic acid.

Materials:

  • Halogenated this compound derivative (e.g., 4-bromo-) (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard oven-dried laboratory glassware

Procedure:

  • In a round-bottom flask, combine the halogenated aniline derivative, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[12]

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-18 hours).

  • Cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the biaryl product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[13] Similar to the Suzuki coupling, a halogenated derivative of this compound is required as the starting material. This reaction is highly valuable for synthesizing aryl-alkyne structures, which are precursors to many complex molecules and heterocycles.[14][15]

Data Presentation: Representative Conditions for Sonogashira Coupling
Aryl Halide SubstrateTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)
4-Iodo-5-(benzyloxy)-2-fluoroanilinePhenylacetylenePd(PPh₃)₄ (2-5)CuI (4-10)Et₃NTHF50-654-885-95
4-Bromo-5-(benzyloxy)-2-fluoroaniline1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF801270-85
4-Iodo-5-(benzyloxy)-2-fluoroanilineTrimethylsilylacetylenePdCl₂(MeCN)₂ (2)CuI (4)DBUToluene606-1080-92

Note: The data presented is a summary of typical conditions for similar substrates and should be used as a starting point for optimization.

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol describes a typical procedure for the Sonogashira coupling of an iodo-substituted this compound derivative with a terminal alkyne.

Materials:

  • Iodo-substituted this compound derivative (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Anhydrous triethylamine (Et₃N) or another suitable amine base/solvent

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the iodo-aniline derivative, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 50-65 °C and stir for 4-8 hours. Monitor the reaction's completion by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-alkyne.

Visualizations: Workflow and Synthetic Versatility

General Experimental Workflow for Cross-Coupling Reactions

G setup Reaction Setup (Add Reagents, Catalyst, Base) inert Inert Atmosphere (Evacuate/Backfill Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Aqueous Work-up & Extraction react->workup purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for palladium-catalyzed cross-coupling.

Synthetic Versatility of this compound

G start This compound bh Buchwald-Hartwig Amination start->bh + Ar-X deriv Derivatization (e.g., Sandmeyer Rxn) start->deriv bh_prod N-Aryl Diarylamines bh->bh_prod halo Halogenated Intermediate (Ar-X) deriv->halo suzuki Suzuki Coupling halo->suzuki + R-B(OH)₂ sono Sonogashira Coupling halo->sono + R-C≡CH suzuki_prod Biaryl Compounds suzuki->suzuki_prod sono_prod Aryl-Alkynes sono->sono_prod

Caption: Versatility of this compound in synthesis.

References

N-protection strategies for 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on N-Protection Strategies for 5-(Benzyloxy)-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1] The presence of the primary amino group, a fluorine atom, and a benzyloxy group provides multiple reaction sites. To achieve chemoselectivity in multi-step syntheses, the nucleophilic and basic amino group often requires temporary protection.[2][3] This prevents unwanted side reactions during subsequent transformations on other parts of the molecule.[2]

The reactivity of the aniline is influenced by the electronic effects of its substituents. The fluorine atom at the ortho position is an electron-withdrawing group, which decreases the basicity and nucleophilicity of the amine.[4][5] Conversely, the benzyloxy group at the para position to the fluorine is an electron-donating group through resonance, which can partially counteract the effect of the fluorine. Understanding these electronic properties is crucial for selecting the appropriate protecting group and reaction conditions.

This document provides detailed application notes and protocols for common N-protection strategies for this compound, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

Protecting Group Selection and Strategy

The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal.[6] Key considerations for this compound include:

  • Stability: The protecting group must be stable to the conditions of subsequent reaction steps.

  • Orthogonality: The removal of the N-protecting group should not affect other functional groups in the molecule, such as the benzyl ether.[7][8][9] For instance, the standard deprotection of a Cbz group via catalytic hydrogenation would also cleave the benzyloxy ether. Therefore, an orthogonal strategy, where protecting groups can be removed under distinct conditions, is essential.[2][3][9]

  • Yield and Purity: The protection and deprotection steps should proceed in high yields to maximize the overall efficiency of the synthetic route.[6]

The most common protecting groups for amines are carbamates, such as Boc and Cbz, which significantly decrease the nucleophilicity of the amino group.[2][10]

Data Presentation: Comparison of N-Protection Strategies

The following table summarizes common N-protection strategies applicable to this compound, with typical reaction conditions extrapolated from protocols for substituted anilines.

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)Deprotection ConditionsOrthogonal to Benzyl Ether?
Boc Di-tert-butyl dicarbonate (Boc)₂ODMAP (cat.), Et₃N or NaHCO₃THF, Dioxane, DCM, or AcetonitrileRoom Temp2 - 16>90Acidic conditions (TFA, HCl)[11][12][13]Yes
Cbz Benzyl chloroformate (Cbz-Cl)NaHCO₃ or NaOHTHF/Water, Dioxane, or Water[14]0 - Room Temp3 - 20>90H₂/Pd-C (cleaves benzyl ether) or HBr/AcOH[10]No (with H₂/Pd-C), Yes (with HBr/AcOH)
Acetyl (Ac) Acetic anhydride or Acetyl chloridePyridine, NaOAc, or K₂CO₃Acetonitrile, Water, or DMFRoom Temp0.5 - 2>90Acidic or basic hydrolysis (e.g., HCl or NaOH)Yes

Visualization of Workflows and Logic

G cluster_workflow General Experimental Workflow for N-Protection Start Start Dissolve Aniline Dissolve this compound in appropriate solvent Add Reagents Add base and protecting group reagent Reaction Stir at specified temperature and monitor by TLC/LC-MS Work-up Quench reaction and perform aqueous work-up Extraction Extract with organic solvent Purification Dry, concentrate, and purify (e.g., column chromatography or recrystallization) Characterization Characterize final product (NMR, MS, etc.) End End

G

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (Boc₂O). The Boc group is stable to a wide range of conditions but is easily removed with acid.[12][13]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Add a solution of di-tert-butyl dicarbonate (1.1 - 1.2 eq) in THF dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the N-Boc protected product.

Protocol 2: N-Cbz Protection of this compound

This protocol uses benzyl chloroformate (Cbz-Cl) to install the Cbz group. The Cbz group is stable to acidic and basic conditions.[10]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[15]

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.[15]

  • Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates completion of the reaction.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).[15]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[15]

  • Purify the residue by silica gel column chromatography to obtain the N-Cbz protected product.

Deprotection Note: Standard Cbz deprotection using H₂/Pd-C will also cleave the 5-benzyloxy group. For selective N-Cbz removal while retaining the benzyl ether, treatment with a 33% solution of HBr in acetic acid at room temperature is a suitable alternative.[10]

Protocol 3: N-Acetylation of this compound

This protocol provides a simple method for N-acetylation using acetyl chloride, which can serve as a robust protecting group.

Materials:

  • This compound

  • Acetyl chloride

  • Potassium carbonate (K₂CO₃) or Pyridine

  • Dimethylformamide (DMF) or Acetonitrile

  • Ice water

  • 95% Ethanol for recrystallization

Procedure:

  • Dissolve this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF at room temperature.

  • Add acetyl chloride (1.1 eq) dropwise to the stirred mixture.

  • Stir the reaction for 15-30 minutes at room temperature. Monitor by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.[16]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain the pure N-acetylated product.[16]

References

Application Notes and Protocols: 5-(Benzyloxy)-2-fluoroaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-fluoroaniline is a valuable and versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a variety of biologically active compounds. Its unique structural features, including a fluorine atom, a benzyloxy group, and a reactive aniline moiety, make it an attractive starting material for the development of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug molecule. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the synthesis of kinase inhibitors, a critical class of drugs in modern pharmacology.

Application in the Synthesis of Kinase Inhibitors

Substituted anilines are integral components of numerous kinase inhibitors. This compound, in particular, serves as a crucial precursor for the synthesis of potent inhibitors of key enzymes and signaling pathways that are often dysregulated in diseases such as cancer. Its derivatives have shown significant potential as inhibitors of receptor tyrosine kinases like HER-2 (Human Epidermal Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor).

Targeting the HER-2/EGFR Signaling Pathway

The HER-2/EGFR signaling pathway plays a central role in cell proliferation, survival, and differentiation. Overexpression or mutation of these receptors is a hallmark of many cancers, making them prime targets for therapeutic intervention. Kinase inhibitors designed to block the ATP-binding site of HER-2 and EGFR can effectively halt these aberrant signaling cascades. The unique electronic and steric properties of this compound make it an ideal fragment for designing inhibitors that can selectively bind to the kinase domain of these receptors.

Data Presentation: Biological Activity of Related Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative quinoline-based kinase inhibitors, structurally related to compounds that can be synthesized from this compound. This data highlights the potency of this class of compounds against key oncogenic kinases.

Compound IDTarget Kinase(s)IC50 (nM)Reference
Quinoline Derivative 1 PDGF-RTK< 20[1]
Quinoline Derivative 2 EGFR71[2]
Quinoline Derivative 3 HER-231[2]
Quinoline Derivative 4 EGFR120[3]
Quinoline Derivative 5 HER-22180[3]
Isoquinoline Derivative 14f HER-2Potent Inhibition[4]
2-Amino-3-cyano-quinoline 4d EGFRModerate Inhibition[5]
2-Amino-3-cyano-quinoline 4e EGFRModerate Inhibition[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a plausible synthesis of a 3-cyano-quinoline based kinase inhibitor using this compound as a key starting material. The synthesis is based on established methodologies for preparing similar quinoline derivatives.

Protocol 1: Synthesis of a 4-(5-(Benzyloxy)-2-fluoroanilino)-3-cyano-quinoline Kinase Inhibitor

This protocol outlines a multi-step synthesis involving the initial preparation of a substituted 2-aminobenzonitrile followed by a cyclization reaction with a malonic ester derivative to form the quinoline core, and finally, a nucleophilic aromatic substitution with this compound.

Step 1: Synthesis of 2-amino-5-ethoxybenzonitrile (Intermediate A)

  • Materials: 4-Ethoxyaniline, N-Chlorosuccinimide (NCS), Sodium Cyanide (NaCN), Dimethylformamide (DMF), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-ethoxyaniline (1.0 eq) in DCM.

    • Add NCS (1.1 eq) portion-wise at 0 °C and stir for 1 hour.

    • Quench the reaction with water and extract with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain 2-chloro-4-ethoxyaniline.

    • To a solution of 2-chloro-4-ethoxyaniline (1.0 eq) in DMF, add NaCN (1.5 eq).

    • Heat the reaction mixture to 100 °C for 6 hours.

    • Cool the mixture, pour into water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 2-amino-5-ethoxybenzonitrile.

Step 2: Synthesis of 4-chloro-7-ethoxyquinoline-3-carbonitrile (Intermediate B)

  • Materials: Intermediate A, Diethyl malonate, Sodium ethoxide, Phosphorus oxychloride (POCl3).

  • Procedure:

    • To a solution of sodium ethoxide (2.0 eq) in ethanol, add Intermediate A (1.0 eq) and diethyl malonate (1.2 eq).

    • Heat the mixture to reflux for 8 hours.

    • Cool the reaction and neutralize with acetic acid. The resulting precipitate is filtered, washed with water and ethanol, and dried to give the corresponding 4-hydroxy-quinoline derivative.

    • To the dried 4-hydroxy-quinoline derivative (1.0 eq), add POCl3 (5.0 eq) and heat to reflux for 4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain 4-chloro-7-ethoxyquinoline-3-carbonitrile.

Step 3: Synthesis of 4-((5-(benzyloxy)-2-fluorophenyl)amino)-7-ethoxyquinoline-3-carbonitrile (Final Product)

  • Materials: Intermediate B, this compound, Isopropanol, Hydrochloric acid (HCl).

  • Procedure:

    • To a solution of Intermediate B (1.0 eq) in isopropanol, add this compound (1.2 eq).

    • Add a catalytic amount of concentrated HCl.

    • Heat the reaction mixture to reflux for 12 hours.

    • Cool to room temperature, and the product will precipitate.

    • Filter the solid, wash with cold isopropanol, and dry under vacuum to yield the final product.

Visualizations

Signaling Pathway

HER2_EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Dimerization & Phosphorylation RAS RAS EGFR->RAS STAT STAT EGFR->STAT HER2 HER2 HER2->PI3K HER2->RAS HER2->STAT HER3 HER3 HER3->PI3K HER4 HER4 HER4->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Inhibitor Quinoline Inhibitor (Derived from This compound) Inhibitor->EGFR Inhibitor->HER2

Caption: The HER-2/EGFR signaling pathway and the point of inhibition.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start This compound intermediate Quinoline Core Synthesis start->intermediate final_product Final Kinase Inhibitor intermediate->final_product kinase_assay In vitro Kinase Assay (HER-2/EGFR) final_product->kinase_assay cell_assay Cell-based Proliferation Assay (e.g., MTT assay) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Studies cell_assay->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-fluoroaniline is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structural features, including a nucleophilic amino group, a fluorine atom which can modulate physicochemical properties, and a benzyloxy group that can be a pharmacophore element or a protecting group, make it a valuable building block for the synthesis of a variety of heterocyclic compounds. These heterocycles are often scaffolds for biologically active molecules with potential therapeutic applications. This document provides detailed application notes, experimental protocols, and data for the use of this compound and its precursors in the synthesis of indoles, a prominent class of heterocyclic compounds.

Application in Indole Synthesis: The Leimgruber-Batcho Approach

The Leimgruber-Batcho indole synthesis is a powerful and widely used method for the preparation of indoles from o-nitrotoluene derivatives. This approach is particularly advantageous as it often proceeds with high yields and under relatively mild conditions, tolerating a variety of functional groups. The synthesis of 5-benzyloxy-7-fluoroindole can be envisioned via this route, starting from the corresponding 4-benzyloxy-2-fluoro-1-nitrotoluene precursor.

Logical Workflow for Leimgruber-Batcho Indole Synthesis

Leimgruber_Batcho_Workflow Start 5-Benzyloxy-2-nitrotoluene Precursor (from 3-methyl-4-nitrophenol) Step1 Enamine Formation (Reaction with DMFDMA) Start->Step1 Step2 Reductive Cyclization (e.g., with H2/Pd-C or Fe/AcOH) Step1->Step2 Product 5-Benzyloxy-7-fluoroindole Step2->Product Reaction_Pathway A Precursor 4-Benzyloxy-2-fluoro-1-nitrotoluene C Intermediate Enamine A->C Enamine Formation B Reagent N,N-Dimethylformamide dimethyl acetal (DMFDMA) B->C E Product 5-Benzyloxy-7-fluoroindole C->E Reductive Cyclization D Reducing Agent H2, Pd/C or Fe, AcOH D->E

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-(Benzyloxy)-2-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-(benzyloxy)-2-fluoroaniline derivatives. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[1][2][3] The protocol and data presented are based on established methodologies for structurally similar haloanilines and fluorinated compounds, offering a robust starting point for synthesis and optimization.

The Suzuki-Miyaura coupling is favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability and low toxicity of its reagents.[1][2][4] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide or triflate, catalyzed by a palladium(0) complex.[1][5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps:

  • Oxidative Addition: The active palladium(0) catalyst reacts with the aryl halide (e.g., a bromo- or iodo- derivative of this compound) to form a palladium(II) complex.[1]

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic moiety to the palladium(II) complex.[1] The choice of base is critical for this step.[6]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product, regenerating the palladium(0) catalyst which then re-enters the catalytic cycle.[1]

A diagram of the catalytic cycle is presented below:

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdiix Ar-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation (R-B(OR')2 + Base) pdiix->transmetalation pdiir Ar-Pd(II)Ln-R transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of a hypothetical 4-bromo-5-(benzyloxy)-2-fluoroaniline with a generic arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.

Materials and Equipment
  • Reagents:

    • 4-Bromo-5-(benzyloxy)-2-fluoroaniline (or other suitable halide derivative)

    • Arylboronic acid (1.2 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), SPhos Pd G3 precatalyst) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Anhydrous solvents (e.g., 1,4-dioxane, toluene, DMF)

    • Degassed water

  • Equipment:

    • Round-bottom flask or reaction vial

    • Reflux condenser

    • Magnetic stirrer and heat plate

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware for work-up and purification

    • Silica gel for column chromatography

Procedure
  • Reaction Setup:

    • To a dry round-bottom flask, add 4-bromo-5-(benzyloxy)-2-fluoroaniline (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).[7]

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[1][8] The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[6]

  • Solvent Addition:

    • Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[9] The reaction concentration is generally set between 0.1 and 0.5 M.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.[1]

    • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8][9]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[8]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.[9]

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (e.g., 2 x 20 mL).[1][9]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1][9]

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.[1]

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).[1]

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][10]

A flowchart of the experimental workflow is provided below:

Suzuki_Workflow setup Reaction Setup (Reactants, Catalyst, Base) inert Inert Atmosphere (Evacuate & Backfill) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up (Extraction & Drying) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization

Caption: Step-by-step workflow for the synthesis and isolation of biaryls.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction parameters for Suzuki coupling reactions involving fluorinated anilines and related compounds. These should serve as a starting point for optimization.

Table 1: Recommended Catalysts and Ligands
Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine3-5A common and versatile catalyst.[3]
PdCl₂(dppf)dppf1-5Effective for a wide range of substrates.[7]
Pd₂(dba)₃SPhos, XPhos1-3Often used with specialized phosphine ligands for challenging couplings.
SPhos Pd G3 PrecatalystSPhos1-3A modern, highly active catalyst for nitrogen-containing heterocycles.[9]
Table 2: Common Bases and Solvents
BaseEquivalentsSolvent SystemRatio (v/v)Typical Temperature (°C)
K₂CO₃2-31,4-Dioxane / H₂O4:1 to 10:180-100
K₃PO₄2-3Toluene / H₂O10:190-110
Cs₂CO₃2-3DMFN/A80-100
Na₂CO₃2-3Toluene / Ethanol / H₂O4:1:190

Note: The presence of an electron-withdrawing fluorine atom on the aniline ring can influence reactivity. Optimization of the base and ligand combination is often necessary to achieve high yields. For challenging couplings with electron-deficient anilines, inorganic bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) have proven effective.[6]

References

Application Notes and Protocols for the Acylation of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-acylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. The resulting amide products often exhibit modified chemical and biological properties compared to the parent aniline. The introduction of an acyl group can serve as a protective strategy for the amino group, modulate its electronic effects on the aromatic ring, or be an integral part of the final molecular structure, contributing to its biological activity.[1][2] 5-(Benzyloxy)-2-fluoroaniline is a valuable building block in medicinal chemistry, and its acylation provides access to a diverse range of derivatives for further functionalization and screening.[3] This document provides a detailed experimental protocol for the acylation of this compound using an acyl chloride.

Reaction and Mechanism

The acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). This is followed by the elimination of the leaving group (chloride) and a proton to form the stable N-acylated product. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[4]

Experimental Protocol

This protocol describes the acylation of this compound with an acyl chloride in the presence of triethylamine.

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.1-1.2 eq.) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve the acyl chloride (1.0-1.1 eq.) in a separate portion of anhydrous DCM and add this solution dropwise to the cooled aniline solution over 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.[4]

  • Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the desired N-acylated this compound.

Data Presentation

The following table summarizes the typical stoichiometry and expected yield for the acylation of an aniline derivative.

Reactant/ReagentMolecular Weight ( g/mol )EquivalentsMoles (mmol)Mass/Volume
This compound217.241.010.02.17 g
Acetyl Chloride78.501.111.00.86 g (0.78 mL)
Triethylamine101.191.212.01.21 g (1.66 mL)
Dichloromethane---50 mL
Product
N-(5-(Benzyloxy)-2-fluorophenyl)acetamide259.28--~2.33 g (90%)

Note: The yield is an estimate based on typical acylation reactions of anilines and may vary.

Visualizations

experimental_workflow start Start dissolve 1. Dissolve this compound and Triethylamine in Anhydrous DCM start->dissolve cool 2. Cool Reaction Mixture to 0 °C dissolve->cool add_acyl 3. Add Acyl Chloride Solution Dropwise cool->add_acyl react 4. Stir at Room Temperature (2-4h) Monitor by TLC add_acyl->react workup 5. Aqueous Work-up (H₂O, HCl, NaHCO₃, Brine) react->workup purify 6. Dry, Concentrate, and Purify (Chromatography/Recrystallization) workup->purify product N-Acylated Product purify->product

Caption: Workflow for the acylation of this compound.

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline This compound (Nucleophile) Attack Nucleophilic Attack (N on C=O) Aniline->Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Cl⁻ and Deprotonation Intermediate->Elimination Amide N-Acylated Product Elimination->Amide Byproduct Triethylammonium Chloride Elimination->Byproduct

References

Application Notes: The Strategic Use of 5-(Benzyloxy)-2-fluoroaniline in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(Benzyloxy)-2-fluoroaniline as a key building block in the synthesis of potent kinase inhibitors. This versatile starting material offers a unique combination of structural features conducive to the generation of diverse chemical scaffolds targeting various protein kinases implicated in oncogenesis and other disease states.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The substituted aniline scaffold is a privileged structure in many approved and investigational kinase inhibitors. This compound, in particular, presents several advantageous features for medicinal chemists:

  • The aniline nitrogen serves as a key nucleophile for constructing the core structures of many kinase inhibitors, such as the widely explored anilinopyrimidines.

  • The benzyloxy group can engage in crucial hydrophobic and aromatic interactions within the ATP-binding pocket of target kinases, potentially enhancing binding affinity and potency.

  • The fluoro substituent can modulate the pKa of the aniline, influence metabolic stability, and form specific hydrogen bond interactions, thereby improving the overall drug-like properties of the final compound.

This document outlines a representative synthetic strategy for a hypothetical anilinopyrimidine-based kinase inhibitor derived from this compound, targeting the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.

Target Signaling Pathway: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Inhibition of the EGFR signaling cascade is a clinically validated strategy for cancer therapy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Hypothetical Inhibitor (From 5-(Benzyloxy)- 2-fluoroaniline) Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of a hypothetical kinase inhibitor.

Experimental Protocols

The following section details a hypothetical, yet representative, multi-step synthesis of an anilinopyrimidine-based EGFR inhibitor, designated as BK-101 , starting from this compound.

General Synthetic Workflow

The overall synthetic strategy involves the construction of a substituted pyrimidine core followed by a nucleophilic aromatic substitution (SNAr) reaction with this compound.

Synthesis_Workflow A 5-(Benzyloxy)- 2-fluoroaniline C Intermediate C A->C SNA_r_ B 2,4-Dichloropyrimidine B->C E Intermediate E C->E SNA_r_ D Side Chain (e.g., aminophenol derivative) D->E F Final Product (BK-101) E->F Final Modification (e.g., Acrylamide formation)

Caption: General synthetic workflow for the hypothetical kinase inhibitor BK-101.

Protocol 1: Synthesis of N-(5-(benzyloxy)-2-fluorophenyl)-2-chloropyrimidin-4-amine (Intermediate 1)

This protocol describes the initial coupling of this compound with 2,4-dichloropyrimidine.

Materials:

  • This compound (1.0 eq)

  • 2,4-Dichloropyrimidine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask, add this compound and n-butanol.

  • Stir the mixture under a nitrogen atmosphere.

  • Add 2,4-dichloropyrimidine and DIPEA to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield Intermediate 1.

Protocol 2: Synthesis of N4-(5-(benzyloxy)-2-fluorophenyl)-N2-(4-aminophenoxy)pyrimidine-2,4-diamine (Intermediate 2)

This step involves the introduction of a side chain via a second SNAr reaction.

Materials:

  • Intermediate 1 (1.0 eq)

  • 4-Aminophenol (1.2 eq)

  • Potassium carbonate (K2CO3) (2.5 eq)

  • Dimethylformamide (DMF)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Dissolve Intermediate 1 in DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add 4-aminophenol and K2CO3 to the solution.

  • Heat the reaction mixture to 80 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Dry the solid under vacuum to obtain Intermediate 2, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 3: Synthesis of N-(4-((4-((5-(benzyloxy)-2-fluorophenyl)amino)pyrimidin-2-yl)oxy)phenyl)acrylamide (BK-101, Final Product)

This final step involves the formation of a covalent warhead, a common feature in irreversible kinase inhibitors.

Materials:

  • Intermediate 2 (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Suspend Intermediate 2 in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add triethylamine to the suspension.

  • Slowly add acryloyl chloride dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final product, BK-101.

Data Presentation: Inhibitory Activity

The following table presents hypothetical, yet representative, quantitative data for the inhibitory activity of BK-101 against wild-type EGFR and a common resistance mutant. This data illustrates the potential potency and selectivity that could be achieved with inhibitors derived from this compound.

Compound IDTarget KinaseIC50 (nM)Target Cell LineCellular IC50 (nM)
BK-101 EGFR (Wild-Type)5.2A431 (EGFR overexpressing)25.8
BK-101 EGFR (T790M Mutant)15.7H1975 (EGFR L858R/T790M)78.3
Gefitinib EGFR (Wild-Type)3.5A431 (EGFR overexpressing)20.1
Gefitinib EGFR (T790M Mutant)>1000H1975 (EGFR L858R/T790M)>5000

Note: The IC50 values for BK-101 are illustrative and represent a target profile for a novel inhibitor.

Kinase Inhibition Assay Protocol

The inhibitory activity of synthesized compounds like BK-101 can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)

  • Synthesized inhibitor compound (BK-101)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the inhibitor in DMSO.

  • Add the kinase assay buffer, the diluted inhibitor, and the Poly(Glu,Tyr) substrate to the wells of a 384-well plate.

  • Add the EGFR enzyme to the wells and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal, which is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its inherent structural and electronic properties provide a solid foundation for the design of potent and selective modulators of kinase activity. The representative synthesis of the hypothetical EGFR inhibitor BK-101 demonstrates a practical and adaptable workflow for leveraging this building block in drug discovery programs. Further exploration of derivatives based on this scaffold is warranted to develop new therapeutic agents for the treatment of cancer and other kinase-driven diseases.

Application Notes and Protocols for the Scale-up Synthesis of 5-(Benzyloxy)-2-fluoroaniline for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Benzyloxy)-2-fluoroaniline is a key building block and intermediate in the synthesis of various pharmacologically active molecules. Its structural features, including the aniline moiety, a fluorine atom, and a benzyloxy group, make it a versatile precursor for the development of novel therapeutic agents. The efficient and scalable synthesis of this compound is crucial for advancing drug discovery programs from the laboratory to preclinical and clinical development.

This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on a robust and reproducible two-step synthetic route. The protocols are designed to be suitable for producing the quantities required for preclinical studies, with a strong emphasis on process control, safety, and product quality.

Synthetic Strategy

The proposed synthetic route for this compound starts from the commercially available 4-fluoro-3-nitrophenol. The synthesis involves two key transformations:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 4-fluoro-3-nitrophenol is alkylated with benzyl bromide to form the corresponding benzyl ether, 1-(benzyloxy)-4-fluoro-2-nitrobenzene.

  • Nitro Group Reduction: The nitro group of the intermediate is selectively reduced to an amine to yield the final product, this compound. Catalytic transfer hydrogenation is presented here as a scalable and efficient method.

This approach offers a straightforward and high-yielding pathway to the target molecule, utilizing readily available starting materials and reagents.

Diagrams of Workflows

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Catalytic Transfer Hydrogenation A 4-Fluoro-3-nitrophenol E Reaction Mixture A->E B Benzyl Bromide B->E C Potassium Carbonate C->E D Acetone D->E F Reflux E->F G Work-up (Filtration, Concentration) F->G H Crude 1-(Benzyloxy)-4-fluoro-2-nitrobenzene G->H I Recrystallization (Ethanol) H->I J Pure 1-(Benzyloxy)-4-fluoro-2-nitrobenzene I->J K 1-(Benzyloxy)-4-fluoro-2-nitrobenzene J->K O Reaction Mixture K->O L Ammonium Formate L->O M Palladium on Carbon (10%) M->O N Methanol N->O P Reflux O->P Q Work-up (Filtration, Extraction) P->Q R Crude this compound Q->R S Column Chromatography R->S T Pure this compound S->T cluster_0 Quality Control and Analysis A Crude Product C TLC Analysis (In-process control) A->C D HPLC Analysis (Purity Assessment) A->D B Purified Product B->D E GC-MS Analysis (Residual Solvents & Volatile Impurities) B->E F ¹H NMR & ¹³C NMR Spectroscopy (Structural Confirmation) B->F G Mass Spectrometry (Molecular Weight Verification) B->G H Final Product Specification Check D->H E->H F->H G->H I Release for Preclinical Studies H->I

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-(benzyloxy)-2-fluoroaniline. Our aim is to help you optimize your reaction conditions to improve yield and purity.

Troubleshooting Guide

The synthesis of this compound typically proceeds via the reduction of a nitroaromatic precursor, most commonly 1-(benzyloxy)-4-fluoro-2-nitrobenzene. This can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most prevalent. Each method, however, is susceptible to the formation of specific byproducts.

Diagram: Synthetic Pathway and Potential Byproducts

Synthesis_Byproducts Start 1-(Benzyloxy)-4-fluoro-2-nitrobenzene MainProduct This compound Start->MainProduct Reduction (e.g., H2/Pd/C, Fe/HCl) Debenzylation 2-Fluoro-5-aminophenol (Debenzylation) Start->Debenzylation Side Reaction (Hydrogenolysis) Dehalogenation 5-(Benzyloxy)aniline (Dehalogenation) Start->Dehalogenation Side Reaction (Hydrogenolysis) Nitroso 1-(Benzyloxy)-4-fluoro-2-nitrosobenzene (Incomplete Reduction) Start->Nitroso Incomplete Reaction Azoxy Azoxy intermediate (Incomplete Reduction) Nitroso->Azoxy Condensation Azo Azo intermediate (Incomplete Reduction) Azoxy->Azo Further Reduction Azo->MainProduct Complete Reduction

Caption: Synthetic pathway for this compound and common byproduct formation routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect in the synthesis of this compound?

A1: The most frequently observed byproducts depend on the chosen synthetic route, particularly the reduction method for the nitro precursor. The primary categories of byproducts include:

  • Debenzylation Product: Cleavage of the benzyl ether linkage during catalytic hydrogenation can lead to the formation of 2-fluoro-5-aminophenol.

  • Dehalogenation Product: Hydrogenolysis can also cause the removal of the fluorine atom, resulting in 5-(benzyloxy)aniline.

  • Products of Incomplete Reduction: The reduction of the nitro group may not go to completion, leading to the formation of intermediates such as nitroso, azoxy, and azo compounds. These can also arise from condensation reactions of intermediates.

  • Unreacted Starting Material: Residual 1-(benzyloxy)-4-fluoro-2-nitrobenzene may remain if the reaction does not go to completion.

Q2: My catalytic hydrogenation is producing a significant amount of the debenzylated byproduct. How can I minimize this?

A2: Debenzylation is a common issue with palladium-catalyzed hydrogenations. To minimize the formation of 2-fluoro-5-aminophenol, consider the following strategies:

  • Catalyst Selection: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) or Raney nickel may show lower activity towards debenzylation.

  • Reaction Conditions:

    • Temperature and Pressure: Use milder conditions. Lowering the hydrogen pressure and reaction temperature can often reduce the rate of hydrogenolysis of the benzyl group.

    • Solvent Choice: The choice of solvent can influence selectivity. Protic solvents like ethanol are common, but exploring aprotic solvents might be beneficial.

    • Additives: The addition of certain catalyst modifiers or poisons in small amounts can sometimes selectively inhibit the debenzylation reaction.

Q3: I am observing a byproduct with a mass corresponding to the loss of fluorine. What causes this and how can it be prevented?

A3: The loss of fluorine is due to dehalogenation, another common side reaction during catalytic hydrogenation, especially with palladium catalysts. To prevent the formation of 5-(benzyloxy)aniline:

  • Catalyst Choice: Similar to debenzylation, exploring alternative catalysts to Pd/C can be effective.

  • Control of Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

  • pH Adjustment: In some cases, the pH of the reaction medium can influence the rate of dehalogenation.

Q4: My reaction seems to stall, and I have isolated intermediates like nitroso or azoxy compounds. What can I do to drive the reaction to completion?

A4: The presence of incomplete reduction products indicates that the reducing agent or catalyst is not active enough or has been deactivated.

  • For Catalytic Hydrogenation:

    • Catalyst Loading: Ensure a sufficient catalyst loading is used.

    • Catalyst Quality: Use fresh, high-quality catalyst. The catalyst may have been poisoned by impurities in the starting material or solvent.

    • Hydrogen Pressure: Increasing the hydrogen pressure can help drive the reaction to completion.

  • For Chemical Reduction (e.g., Fe/HCl):

    • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent (e.g., iron powder) is used.

    • Activation of Reducing Agent: The surface of the metal reductant may need to be activated, for example, by pre-washing with acid.

    • Reaction Temperature: Increasing the reaction temperature can improve the reaction rate.

Data on Byproduct Formation (Hypothetical)

The following table provides hypothetical data on the impact of different reaction conditions on byproduct formation during the catalytic hydrogenation of 1-(benzyloxy)-4-fluoro-2-nitrobenzene to illustrate potential outcomes. Actual results will vary based on specific experimental setups.

Run Catalyst Pressure (psi) Temperature (°C) This compound Yield (%) Debenzylation Byproduct (%) Dehalogenation Byproduct (%) Incomplete Reduction Byproducts (%)
110% Pd/C502585852
210% Pd/C10050751582
35% Pt/C502592341
4Raney Ni5008088525

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reduction of 1-(benzyloxy)-4-fluoro-2-nitrobenzene using H₂ gas and a palladium on carbon catalyst.

Materials:

  • 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

  • 10% Palladium on Carbon (5-10 mol%)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1-(benzyloxy)-4-fluoro-2-nitrobenzene in the chosen solvent (e.g., ethanol).

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it several times with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Chemical Reduction using Iron in Acidic Medium

This protocol provides an alternative to catalytic hydrogenation, using iron powder as the reducing agent.

Materials:

  • 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

  • Iron powder (fine mesh)

  • Concentrated Hydrochloric Acid (HCl) or Acetic Acid

  • Ethanol and Water (solvent mixture)

  • Sodium bicarbonate or Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1-(benzyloxy)-4-fluoro-2-nitrobenzene and a mixture of ethanol and water.

  • Add the iron powder to the mixture.

  • Heat the mixture to reflux and then add the acid (e.g., concentrated HCl) dropwise.

  • Continue to reflux the reaction mixture, monitoring its progress by TLC or HPLC.

  • After the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through celite to remove the iron salts, washing with ethanol.

  • Carefully neutralize the filtrate with a solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product as necessary.

Technical Support Center: Purification of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance for the purification of crude 5-(Benzyloxy)-2-fluoroaniline by silica gel chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your purification workflow.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the chromatographic purification of this compound and related aromatic amines.

Issue 1: Significant Peak Tailing or Streaking

  • Question: My purified this compound is showing significant peak tailing on the silica gel column. What is the cause and how can I resolve it?

  • Answer: This is a common issue when purifying amines on silica gel. The basic nature of the aniline functionality interacts strongly with the acidic silanol groups on the surface of the silica, leading to poor peak shape.[1] To mitigate this, you can:

    • Add a Basic Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA) or ammonia, into your mobile phase.[2][3] A common starting point is 0.5-1% TEA in your eluent. This will neutralize the acidic sites on the silica gel.

    • Use a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica column.[1][3]

Issue 2: The Compound is Not Eluting from the Column

  • Question: My compound seems to be irreversibly stuck to the column, even after flushing with a highly polar solvent. What could be the problem?

  • Answer: There are a few possibilities for this issue:

    • Compound Degradation: this compound may be sensitive to the acidic nature of the silica gel and could be decomposing on the column.[4] You can test for this by performing a 2D TLC.[4]

    • Insufficiently Polar Eluent: Your solvent system may not be polar enough to elute the compound. For highly polar compounds, a methanol/dichloromethane system may be necessary.[2]

    • Precipitation on the Column: If the compound has poor solubility in the eluent, it may have precipitated at the top of the column.

Issue 3: Co-elution of Impurities

  • Question: I am having trouble separating my desired product from a closely-eluting impurity. How can I improve the resolution?

  • Answer: To improve the separation of closely-eluting spots:

    • Optimize the Solvent System: Use TLC to test a variety of solvent systems. A good separation is often achieved when the desired compound has an Rf value of around 0.3.[5]

    • Use a Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can help to resolve compounds with similar Rf values.

    • Reduce the Column Load: Overloading the column can lead to broad peaks and poor separation. A general rule of thumb is to use 20-100g of silica gel per gram of crude product, depending on the difficulty of the separation.[6]

Issue 4: Low Recovery of the Purified Product

  • Question: After purification, the yield of my this compound is very low. What are the potential causes?

  • Answer: Low recovery can be attributed to several factors:

    • Irreversible Adsorption: As mentioned, strong interaction with the silica gel can lead to product loss.

    • Compound Volatility: While not highly volatile, some product may be lost during solvent removal under high vacuum, especially if excessive heat is applied.

    • Degradation on the Column: As discussed, the acidic nature of silica can lead to decomposition.

Data Presentation

The following tables provide illustrative data for the purification of this compound. Note: This data is representative and may vary based on specific experimental conditions.

Table 1: Recommended TLC and Column Chromatography Solvent Systems

Solvent System (Hexane:Ethyl Acetate)Illustrative Rf of ProductNotes
95:5~0.1Good for initial assessment of non-polar impurities.
90:10~0.25A good starting point for column elution.
80:20~0.4May be too high for good separation on a column.
70:30~0.6Useful for eluting more polar impurities after the product.

Table 2: Typical Parameters for Flash Column Chromatography

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40mm x 200mm
Crude Product Mass2.0 g
EluentHexane/Ethyl Acetate Gradient (5% to 20%) with 0.5% TEA
Expected Yield80-90%
Purity Achieved>98%

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a hexane:ethyl acetate (90:10) solvent system.

    • Visualize the spots under a UV lamp (254 nm). The desired product should have an Rf value of approximately 0.25. Adjust the solvent system if necessary.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 1 cm).[7]

    • In a beaker, prepare a slurry of silica gel (e.g., 60g) in the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[6]

    • Open the stopcock to drain some solvent, ensuring the silica bed does not run dry.

    • Add another layer of sand on top of the silica bed to protect the surface.[7]

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (e.g., 2.0 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (e.g., 4-5 g) to this solution.

    • Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.[8]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase (e.g., 95:5 Hexane/EtOAc with 0.5% TEA) to the column without disturbing the top layer of sand.

    • Apply pressure (if using flash chromatography) to facilitate the flow of the mobile phase through the column.

    • Begin collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane/EtOAc) to elute the product.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (e.g., 90:10 Hexane:EtOAc) column_prep Column Packing (Silica Gel Slurry) sample_load Sample Loading (Dry Loading Method) column_prep->sample_load elution Gradient Elution (Hexane:EtOAc + 0.5% TEA) sample_load->elution fractions Fraction Collection elution->fractions fraction_tlc TLC Analysis of Fractions fractions->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_tailing Peak Tailing/Streaking cluster_no_elution No Elution cluster_poor_separation Poor Separation start Problem Encountered add_tea Add 0.5-1% TEA to Mobile Phase start->add_tea Tailing increase_polarity Increase Eluent Polarity (e.g., MeOH/DCM) start->increase_polarity No Elution optimize_solvent Re-optimize Solvent (TLC, Rf ~0.3) start->optimize_solvent Poor Separation change_stationary Use Alumina or Amine-Silica add_tea->change_stationary If Tailing Persists check_degradation Check for Degradation (2D TLC) increase_polarity->check_degradation If Still No Elution gradient Use Gradient Elution optimize_solvent->gradient reduce_load Reduce Sample Load gradient->reduce_load If Still Poor

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Recrystallization of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful recrystallization of 5-(Benzyloxy)-2-fluoroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: If your compound is not dissolving, you can try the following troubleshooting steps:

  • Add more solvent: Introduce small increments of the hot solvent until the solid dissolves. Be cautious not to add an excessive amount, as this can lead to a lower final yield.[1]

  • Increase the temperature: Ensure that the solvent is at or near its boiling point to maximize solubility.[1]

  • Grind the solid: If the starting material consists of large crystals, grinding it into a fine powder will increase the surface area and facilitate dissolution.[1]

  • Re-evaluate your solvent choice: The selected solvent may not be suitable for this compound. It is advisable to consult solvent screening data or test a different solvent system.[1]

Q2: My compound has "oiled out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is highly supersaturated. To induce crystallization, you can:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface to create nucleation sites.[2]

  • Add a seed crystal: If available, introducing a small crystal of the pure compound can initiate crystallization.[2]

  • Re-dissolve and cool slowly: If the above methods are unsuccessful, you may need to re-dissolve the oil in a larger volume of the hot solvent and allow it to cool at a much slower rate.[2][3] Insulating the flask can help achieve slow cooling.[4]

Q3: The recovery of my purified this compound is very low. What are the potential causes and solutions?

A3: Several factors can contribute to low recovery:

  • Using too much solvent: This will cause a significant portion of your product to remain dissolved in the mother liquor, even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][5]

  • Premature crystallization: If crystals form during a hot filtration step, the product will be lost. To prevent this, preheat the filtration apparatus (funnel and receiving flask).[4][6]

  • Incomplete crystallization: Ensure the solution has been sufficiently cooled to maximize the formation of crystals.[2] An ice bath can be used after the solution has cooled to room temperature.

  • Loss of product during transfer: Carefully transfer all material between vessels. Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter to recover any remaining crystals.[2]

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: The presence of color often indicates impurities, which can arise from the oxidation of the aniline.[4] To decolorize the solution:

  • Use activated charcoal: After dissolving the crude product in the hot solvent, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2][4]

  • Perform a hot filtration: To remove the activated charcoal and any other insoluble impurities, perform a hot gravity filtration. It is crucial to keep the solution hot during this step to prevent premature crystallization.[2][6]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[1] For substituted anilines, common solvents include alcohols like ethanol and methanol.[1] Mixed solvent systems, such as ethanol-water, are also frequently effective.[1] The principle of "like dissolves like" is a good starting point; given the aromatic nature of this compound, solvents like toluene could also be considered.[2][6] A solvent screening experiment is the best approach to determine the optimal solvent or solvent system.

Q2: How do I select a suitable solvent system for recrystallization?

A2: A systematic approach to solvent selection is recommended:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a few drops of different potential solvents or solvent mixtures to each tube.

  • Observe the solubility at room temperature and upon heating.

  • The ideal solvent will dissolve the compound when hot but not at room temperature.[2]

Q3: What is the purpose of using a mixed solvent system?

A3: A mixed solvent system is employed when a single solvent does not provide the desired solubility characteristics. This typically involves a "good" solvent in which the aniline is soluble and a "poor" solvent in which it is less soluble.[1] The compound is first dissolved in a minimum amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes slightly cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[4]

Data Presentation

Table 1: Qualitative Solvent Screening Guide for this compound Recrystallization

SolventPolarityBoiling Point (°C)Expected Solubility Behavior
WaterHigh100Very low solubility at all temperatures; potentially useful as an anti-solvent.[1][6]
EthanolHigh78Good solubility, especially when hot; often effective in a mixed system with water.[1][6]
MethanolHigh65Similar to ethanol, good solubility when hot.[1]
IsopropanolMedium82Likely to have good solubility when hot and moderate to low solubility when cold.[6]
TolueneLow111Good potential for recrystallization due to the aromatic nature of both the solvent and the solute.[2][6]
HexaneLow69Likely to have low solubility at all temperatures; can be used as an anti-solvent.[2][6]
Ethyl AcetateMedium77May be a good single solvent or part of a mixed solvent system.[6]
AcetoneHigh56Good solubility; may be used in a mixed system with water or hexane.[7]

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.

Protocol 2: Recrystallization of this compound from a Mixed Solvent System (e.g., Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hot water dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiled_out Issue: Oiled Out cool->oiled_out  Liquid Layer Forms collect Collect Crystals via Vacuum Filtration crystals_form->collect  Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals  No end Pure Product collect->end low_yield Issue: Low Yield collect->low_yield  < 30% Recovery scratch Scratch Flask / Add Seed Crystal oiled_out->scratch reheat_cool Reheat, Add More Solvent, Cool Slower oiled_out->reheat_cool reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent check_cooling Ensure Sufficient Cooling no_crystals->check_cooling low_yield->reduce_solvent scratch->cool reheat_cool->cool reduce_solvent->cool check_cooling->cool

Caption: Troubleshooting workflow for recrystallization.

ExperimentalWorkflow start Start: Crude This compound dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve decolorize 2. Decolorize with Activated Charcoal (Optional) dissolve->decolorize cool 4. Cool Filtrate Slowly (Room Temp -> Ice Bath) dissolve->cool If not decolorizing hot_filter 3. Hot Gravity Filtration (If Step 2 Performed) decolorize->hot_filter hot_filter->cool isolate 5. Isolate Crystals (Vacuum Filtration) cool->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry 7. Dry Crystals in Desiccator wash->dry end End: Pure Product dry->end

Caption: General experimental workflow for recrystallization.

References

minimizing debenzylation during reactions with 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)-2-fluoroaniline. The focus is on minimizing and preventing unwanted debenzylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debenzylation and why is it a concern when working with this compound?

A1: Debenzylation is the chemical removal of a benzyl group from a molecule. In the context of this compound, the benzyl group is protecting a hydroxyl group as a benzyl ether. This protecting group is often used due to its general stability under various reaction conditions.[1][2] However, unintended cleavage of this group (debenzylation) can occur during subsequent reaction steps, leading to the formation of the undesired byproduct 5-hydroxy-2-fluoroaniline. This reduces the yield of the desired product and complicates purification.

Q2: Under what conditions is the benzyl ether of this compound most susceptible to cleavage?

A2: The benzyl ether in this compound is particularly susceptible to cleavage under reductive conditions, most notably catalytic hydrogenation.[1][3] This is a common method for intentionally removing benzyl groups but can be problematic if other functional groups in the molecule need to be reduced without affecting the benzyl ether.[4] Strong acids can also cleave benzyl ethers, although they are generally more stable to acidic and basic conditions than other protecting groups like silyl ethers or acetals.[1][2]

Q3: How does the presence of the fluorine and aniline groups in this compound affect the stability of the benzyl ether?

A3: The electron-donating amino group and the electron-withdrawing fluorine atom can influence the electronic properties of the aromatic ring and, consequently, the reactivity of the benzyloxy group. While specific literature on the direct effect on debenzylation of this particular molecule is scarce, electron-withdrawing groups can sometimes make the benzyl group more labile under certain reductive conditions. Conversely, the fluorine atom can influence the pKa of the aniline, potentially affecting its interaction with catalysts.[5]

Troubleshooting Guide: Minimizing Debenzylation

This guide addresses common issues encountered during reactions with this compound and provides strategies to minimize unwanted debenzylation.

Issue 1: Significant debenzylation observed during a catalytic hydrogenation reaction intended to reduce another functional group.

Catalytic hydrogenation is a primary cause of unintentional debenzylation.[6] The choice of catalyst, solvent, and reaction conditions is crucial for achieving selectivity.

Potential Solutions:

  • Catalyst Selection:

    • Palladium on Carbon (Pd/C): This is a very common and active catalyst for hydrogenolysis of benzyl ethers.[6] To minimize debenzylation, consider using a less active catalyst or a catalyst poison.

    • Pearlman's Catalyst (Pd(OH)₂/C): Often more active than Pd/C and can sometimes offer different selectivity.[6] Its use should be carefully evaluated.

    • Catalyst Poisoning: Trace impurities, especially sulfur compounds, can poison palladium catalysts.[7] While generally undesirable, controlled addition of a catalyst poison might selectively inhibit debenzylation over the desired reduction.

  • Reaction Condition Optimization:

    • Hydrogen Source: Instead of using hydrogen gas (H₂), consider catalytic transfer hydrogenation (CTH).[8] CTH uses a hydrogen donor like ammonium formate, formic acid, or cyclohexene, which can sometimes provide milder conditions and improved selectivity.[8][9]

    • Solvent: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like methanol and ethanol are common.[6] Experimenting with less polar solvents like ethyl acetate or THF might alter the outcome.

    • Temperature and Pressure: Perform the reaction at the lowest possible temperature and hydrogen pressure to disfavor the debenzylation pathway.

Summary of Recommended Conditions to Minimize Debenzylation during Hydrogenation:

ParameterRecommended Condition to Minimize DebenzylationRationale
Catalyst Use a less active catalyst or a poisoned catalyst.Reduces the rate of hydrogenolysis of the benzyl ether.
Hydrogen Source Catalytic Transfer Hydrogenation (e.g., ammonium formate).[9]Often provides milder reaction conditions compared to H₂ gas.[8]
Temperature Low temperature (e.g., 0 °C to room temperature).Reduces reaction rates, potentially favoring the desired transformation.
Pressure Atmospheric pressure (e.g., H₂ balloon).Lower H₂ concentration can decrease the rate of debenzylation.
Additives Addition of a base (e.g., triethylamine) may sometimes suppress hydrogenolysis.Can neutralize acidic impurities that might promote debenzylation.
Issue 2: Debenzylation occurring under acidic reaction conditions.

While generally stable in acid, prolonged exposure to strong acids or elevated temperatures can lead to the cleavage of the benzyl ether.[2][10]

Potential Solutions:

  • Use Milder Acids: If acidic conditions are required, opt for weaker acids or buffer the reaction mixture to maintain a less acidic pH.

  • Acid-Labile Protecting Groups: If the desired reaction requires strongly acidic conditions, consider replacing the benzyl protecting group with a more acid-stable alternative during the synthesis design.

  • Reaction Time and Temperature: Minimize the reaction time and maintain the lowest possible temperature to reduce the extent of debenzylation.

Issue 3: Debenzylation observed during reactions involving strong bases or nucleophiles.

Benzyl ethers are generally stable to bases and nucleophiles.[1] If debenzylation is observed under these conditions, it may be due to trace impurities or unexpected side reactions.

Potential Solutions:

  • Purify Reagents: Ensure all reagents and solvents are pure and free from acidic or reductive impurities.

  • Alternative Protecting Groups: If the reaction conditions are harsh, consider using a more robust protecting group. The table below provides a comparison of common protecting groups for hydroxyl functions.

Comparison of Hydroxyl Protecting Groups:

Protecting GroupAbbreviationStable ToLabile To
Benzyl etherBnAcid, Base, Oxidation, Reduction (non-catalytic)Catalytic Hydrogenation, Strong Acids[1][2]
tert-Butyldimethylsilyl etherTBDMSBase, Catalytic HydrogenationAcid, Fluoride Ions[1]
Acetate esterAcCatalytic Hydrogenation, Mild AcidBase, Strong Acid[1]
p-Methoxybenzyl etherPMBBase, ReductionOxidative Cleavage (DDQ), Strong Acid[10]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Transfer Hydrogenation (CTH) to Minimize Debenzylation

This protocol provides a starting point for reactions where a reducible functional group needs to be addressed while preserving the benzyl ether.

  • Dissolve Substrate: Dissolve this compound derivative (1 equivalent) in a suitable solvent (e.g., methanol, ethanol).

  • Add Hydrogen Donor: Add the hydrogen donor, such as ammonium formate (5-10 equivalents).[9]

  • Add Catalyst: Carefully add 10% Pd/C (5-10 mol% by weight).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Visualizations

G cluster_0 Reaction Troubleshooting Workflow A Start: Debenzylation Observed B Identify Reaction Type A->B C Catalytic Hydrogenation B->C Reductive D Acidic Conditions B->D Acid-catalyzed E Basic/Nucleophilic Conditions B->E Base/Nucleophile F Optimize Hydrogenation: - Use CTH (e.g., NH4HCO2) - Lower Temperature/Pressure - Change Catalyst/Solvent C->F G Optimize Acidic Conditions: - Use Milder Acid - Lower Temperature - Shorter Reaction Time D->G H Investigate Purity: - Purify Reagents/Solvents - Check for Impurities E->H I Consider Alternative Protecting Group F->I If still problematic J Problem Solved F->J G->I If still problematic G->J H->I If still problematic H->J

Caption: Troubleshooting workflow for addressing unwanted debenzylation.

G cluster_reaction Reaction Conditions Start This compound Derivative Harsh_Reduction Harsh Reduction (e.g., H2, High Pressure Pd/C) Start->Harsh_Reduction Mild_Conditions Mild/Optimized Conditions (e.g., CTH, Low Temp) Start->Mild_Conditions Strong_Acid Strong Acid / Heat Start->Strong_Acid Desired_Product Desired Product (Bn Group Intact) Debenzylated_Product Debenzylated Byproduct (5-Hydroxy-2-fluoroaniline Derivative) Harsh_Reduction->Debenzylated_Product Mild_Conditions->Desired_Product Strong_Acid->Debenzylated_Product

Caption: Reaction pathways leading to desired product vs. debenzylation.

References

troubleshooting low yields in the synthesis of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues in the synthesis of 5-(Benzyloxy)-2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield after the final reduction step. What are the most likely causes?

Low yields in the final reduction of the nitro group to an aniline can stem from several factors. The most critical are the choice of reducing agent, the reaction conditions, and the purity of the starting material, 1-(benzyloxy)-2-fluoro-5-nitrobenzene. Incomplete reduction or the formation of side products are common issues. Ensure your catalyst (e.g., Pd/C) is active and that the reaction is running under the appropriate hydrogen pressure and for a sufficient duration.

Q2: My reaction seems to be incomplete, with a significant amount of starting material remaining. What should I do?

An incomplete reaction is often due to insufficient reaction time, suboptimal temperature, or deactivated reagents.[1] First, verify the quality of your reagents. If the reaction is a catalytic hydrogenation, the catalyst may be poisoned or of low activity. Consider increasing the reaction time or temperature moderately. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]

Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

Byproduct formation is a common challenge. In the initial Williamson ether synthesis step, O-alkylation is desired, but C-alkylation of the phenol can occur. To minimize this, use a suitable base (like potassium carbonate) and a polar aprotic solvent. During the nitro reduction, side reactions can lead to partially reduced intermediates or other condensation products. Ensuring a homogenous reaction mixture and an active catalyst can improve selectivity.

Q4: The purification of the final product, this compound, is proving difficult. What are the recommended purification methods?

If recrystallization results in significant product loss, column chromatography on silica gel is a reliable alternative for purifying this compound.[2] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from starting materials and byproducts.

Q5: Should I be concerned about the stability of the benzyloxy protecting group during the synthesis?

The benzyloxy group is generally stable under the conditions of nitro group reduction. However, aggressive acidic or basic conditions, or prolonged reaction times at high temperatures, could potentially lead to its cleavage. It is advisable to use neutral or mildly basic conditions where possible and to monitor the reaction to avoid unnecessarily harsh conditions.

Troubleshooting Guide

Issue 1: Low Yield in Williamson Ether Synthesis (Step 1)
  • Symptom: Low conversion of 2-fluoro-5-nitrophenol to 1-(benzyloxy)-2-fluoro-5-nitrobenzene.

  • Possible Causes & Solutions:

CauseRecommended Solution
Inactive Base Use freshly dried potassium carbonate or another suitable base. Ensure it is finely powdered to maximize surface area.
Poor Solvent Quality Use anhydrous DMF or acetonitrile. Water can hydrolyze the benzyl bromide and deactivate the phenoxide.
Low Reaction Temperature Gently heat the reaction mixture (e.g., to 60-80 °C) to increase the reaction rate, while monitoring for byproduct formation.
Impure Benzyl Bromide Use freshly distilled or high-purity benzyl bromide. Impurities can lead to side reactions.
Issue 2: Incomplete Reduction of the Nitro Group (Step 2)
  • Symptom: A mixture of the nitro intermediate and the final aniline product is observed.

  • Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivity Use a fresh batch of palladium on carbon (Pd/C). Ensure the catalyst is not exposed to air for extended periods.
Insufficient Hydrogen Pressure Ensure the reaction vessel is properly sealed and pressurized with hydrogen to the recommended level (e.g., 50 psi).
Poor Mixing Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Presence of Catalyst Poisons Ensure the starting material and solvent are free from sulfur or other compounds that can poison the catalyst.

Quantitative Data Summary

The following table presents illustrative data for the catalytic hydrogenation of 1-(benzyloxy)-2-fluoro-5-nitrobenzene to yield this compound, highlighting the effect of different catalysts and solvents on the reaction outcome.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
15% Pd/C (5)Ethanol251285
210% Pd/C (5)Methanol25892
3Raney NickelEthanol401278
45% Pt/C (5)Ethyl Acetate251688

Note: This data is for illustrative purposes and actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of 1-(Benzyloxy)-2-fluoro-5-nitrobenzene
  • In a round-bottom flask, dissolve 2-fluoro-5-nitrophenol (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add finely powdered potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound
  • In a hydrogenation vessel, dissolve 1-(benzyloxy)-2-fluoro-5-nitrobenzene (1.0 eq) in ethanol.

  • Carefully add 10% palladium on carbon (5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Visualizations

G cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points Start 2-Fluoro-5-nitrophenol Step1 Williamson Ether Synthesis (Benzyl Bromide, K2CO3) Start->Step1 Intermediate 1-(Benzyloxy)-2-fluoro-5-nitrobenzene Step1->Intermediate LowYield1 Low Yield/ Incomplete Reaction Step1->LowYield1 Step2 Nitro Group Reduction (H2, Pd/C) Intermediate->Step2 SideProducts Side Products/ Low Purity Intermediate->SideProducts Product This compound Step2->Product LowYield2 Low Yield/ Incomplete Reaction Step2->LowYield2 Purification Difficult Purification Product->Purification

Caption: A flowchart of the synthesis pathway with key troubleshooting points.

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckReagents Verify Reagent Activity/Purity Start->CheckReagents CheckConditions Review Reaction Conditions (T, t) Start->CheckConditions Analyze Analyze Byproducts (TLC, LC-MS) Start->Analyze Optimize Optimize Conditions CheckPurity->Optimize CheckReagents->Optimize CheckConditions->Optimize Success Yield Improved Optimize->Success Modify Modify Workup or Purification Analyze->Modify Modify->Success

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Optimizing Reaction Conditions for 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 5-(Benzyloxy)-2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

This compound has three primary reactive sites:

  • The Amino Group (-NH₂): This is a strong activating group and a nucleophile. It directs electrophiles to the ortho and para positions of the aromatic ring. The nitrogen's lone pair of electrons makes it susceptible to reactions with various electrophiles.

  • The Aromatic Ring: The benzene ring is activated by the electron-donating amino and benzyloxy groups, making it prone to electrophilic aromatic substitution. The fluorine atom is a deactivating group but also an ortho-, para-director.

  • The Benzyl Ether: The benzylic C-O bond can be cleaved under certain conditions (e.g., catalytic hydrogenation) to deprotect the phenol.

Q2: I am observing polyhalogenation during the bromination of this compound. How can I achieve selective monobromination?

Aniline and its derivatives are highly reactive towards electrophilic aromatic substitution, which often leads to multiple halogenations.[1] To achieve selective monohalogenation, the activating effect of the amino group needs to be reduced.[1] The most common method is to protect the amino group by converting it to an amide, for example, through acetylation.[1][2][3][4] The resulting acetanilide is less activated, allowing for more controlled halogenation.

Q3: Why is my Friedel-Crafts acylation of this compound failing?

Friedel-Crafts reactions often fail with anilines because the amino group is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃).[2][3] This forms a complex that deactivates the aromatic ring towards electrophilic substitution.[2][3] To overcome this, you should protect the amino group as an acetanilide before performing the Friedel-Crafts reaction.

Q4: My Suzuki coupling reaction with a derivative of this compound is giving low yields. What are the common causes?

Low yields in Suzuki coupling reactions with halogenated anilines can be due to several factors, including:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. For less reactive aryl chlorides, more active, bulky, electron-rich phosphine ligands are often required.

  • Suboptimal Base: The base plays a key role in the transmetalation step. The strength and solubility of the base are important considerations.

  • Side Reactions: Protodeboronation of the boronic acid and homocoupling are common side reactions that can reduce the yield.

Q5: How can I remove the benzyl protecting group from my product?

The most common method for cleaving benzyl ethers is through palladium-catalyzed hydrogenation. This reaction is typically clean and high-yielding. Alternative methods include using strong acids, but this is only suitable for substrates that can tolerate acidic conditions.

Troubleshooting Guides

Suzuki Coupling Reactions

Issue: Low or No Conversion

Possible CauseSuggested Solution
Inactive Catalyst Use an air-stable palladium precatalyst. Ensure the ligand is bulky and electron-rich (e.g., SPhos, XPhos).
Inappropriate Base For aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases.
Low Reaction Temperature The activation of the C-Cl bond may require higher temperatures (e.g., 100-120 °C).
Presence of Oxygen Ensure the reaction is carried out under a strictly inert atmosphere (Nitrogen or Argon).

Issue: Significant Side Product Formation

Side ProductMitigation Strategy
Homocoupling of Boronic Acid Use a slight excess of the boronic acid (1.2-1.5 equivalents).
Protodeboronation Use anhydrous conditions if water is not part of the solvent system. Consider using a boronic ester (e.g., pinacol ester) which is more stable.
Hydrodehalogenation This can be more prevalent with electron-poor aryl halides. Try a different ligand or a lower reaction temperature.
Buchwald-Hartwig Amination

Issue: Low Yield

Possible CauseSuggested Solution
Inefficient Catalyst Activation The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Consider using a Pd(0) source directly or a more robust precatalyst.
Poor Ligand Choice Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos). The optimal ligand is often substrate-specific.
Incorrect Base If using a weak base with an aryl chloride, switch to a stronger base like NaOtBu. Ensure the base is anhydrous and of high purity.
Solvent Effects The polarity and coordinating ability of the solvent can significantly impact reaction rates. Toluene and dioxane are common choices.
Purification by Recrystallization

Issue: Oiling Out

Possible CauseSuggested Solution
Solution is too Saturated Reheat the solution and add more of the primary solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation.
Rapid Cooling Ensure the solution cools slowly. Rapid cooling favors oil formation over crystal growth. Insulate the flask to slow down the cooling process.

Issue: No Crystal Formation

Possible CauseSuggested Solution
Solution is too Dilute Evaporate some of the solvent to increase the concentration of the solute.
Lack of Nucleation Sites Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.

Quantitative Data Tables

The following tables present hypothetical data to illustrate the optimization of common reactions with derivatives of this compound.

Table 1: Optimization of Suzuki Coupling of 4-Bromo-5-(benzyloxy)-2-fluoroaniline with Phenylboronic Acid

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10045
2Pd₂(dba)₃SPhosK₃PO₄Dioxane11085
3Pd(PPh₃)₄-Cs₂CO₃Toluene/EtOH/H₂O9062
4PdCl₂(dppf)-K₂CO₃DMF10078

Table 2: Optimization of Buchwald-Hartwig Amination of 4-Chloro-5-(benzyloxy)-2-fluoroaniline with Morpholine

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene10035
2Pd₂(dba)₃XantphosNaOtBuDioxane11092
3Pd(OAc)₂BrettPhosK₃PO₄Toluene11088
4G3-XPhos-NaOtBuToluene10095

Experimental Protocols

Protocol 1: Suzuki Coupling of a Halogenated this compound Derivative

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane)

Procedure:

  • To a dry Schlenk flask, add the halogenated aniline, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated this compound Derivative

Materials:

  • Halogenated this compound derivative (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • Base (e.g., NaOtBu, 1.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst and base to a dry reaction vessel.

  • Add the halogenated aniline and the amine.

  • Add the degassed solvent.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki Coupling? check_catalyst Is the Pd catalyst/ligand system appropriate for the substrate? start->check_catalyst Yes check_base Is the base strong enough and soluble? start->check_base Yes check_conditions Are the reaction temperature and time optimized? start->check_conditions Yes check_side_reactions Are side products (homocoupling, protodeboronation) observed? start->check_side_reactions Yes solution_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) with a suitable Pd source. check_catalyst->solution_catalyst No solution_base Switch to a stronger base (e.g., K3PO4, Cs2CO3). Consider solvent choice for solubility. check_base->solution_base No solution_conditions Increase temperature (100-120°C). Ensure inert atmosphere. check_conditions->solution_conditions No solution_side_reactions Use boronic esters. Ensure anhydrous conditions. Adjust stoichiometry. check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Buchwald_Hartwig_Workflow reagents Combine Aryl Halide, Amine, Pd Precatalyst, and Base inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar or N2) reagents->inert_atmosphere add_solvent Add Anhydrous, Degassed Solvent inert_atmosphere->add_solvent reaction Heat Reaction Mixture (e.g., 100-110 °C) add_solvent->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Cool, Quench, and Extract monitoring->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Buchwald-Hartwig amination reaction.

Deprotection_Strategies start Need to Deprotect This compound Derivative catalytic_hydrogenation Catalytic Hydrogenation (Pd/C, H2) start->catalytic_hydrogenation Common & Mild strong_acid Strong Acid Cleavage (e.g., HBr, BBr3) start->strong_acid Acid-Stable Substrate oxidative_cleavage Oxidative Cleavage (e.g., DDQ) start->oxidative_cleavage Hydrogenation-Sensitive Groups Present product_phenol Product: 5-Hydroxy-2-fluoroaniline Derivative catalytic_hydrogenation->product_phenol strong_acid->product_phenol oxidative_cleavage->product_phenol

Caption: Decision tree for choosing a benzyl ether deprotection strategy.

References

Technical Support Center: 5-(Benzyloxy)-2-fluoroaniline Reactions with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Benzyloxy)-2-fluoroaniline and strong bases. The information is designed to help anticipate and address common side reactions encountered during synthesis.

Troubleshooting Guide

Issue 1: Low Yield of Desired Product and Presence of Multiple Unidentified Spots on TLC

Potential Cause Troubleshooting Steps Expected Outcome
Ortho-lithiation at multiple sites: The strong base can deprotonate the aromatic ring at positions ortho to the directing groups (amino and benzyloxy). This can lead to a mixture of products upon quenching with an electrophile.1. Protect the amine: The primary amine is acidic and will be deprotonated first. Protecting it as a less acidic group (e.g., a secondary amine or an amide) can direct the lithiation to a specific ortho position. 2. Use a bulky base: Hindered bases like Lithium diisopropylamide (LDA) can exhibit greater regioselectivity compared to n-butyllithium (n-BuLi). 3. Control stoichiometry: Use of a precise amount of strong base (typically 1.0 to 1.1 equivalents for a single deprotonation) is critical.Increased yield of the desired single isomer and a cleaner reaction profile.
Competitive Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by the strong base or other nucleophiles present in the reaction mixture, especially at elevated temperatures.1. Maintain low temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to disfavor the SNAr pathway, which typically has a higher activation energy than deprotonation. 2. Slow addition of the base: Add the strong base dropwise to the cooled solution of the aniline to maintain a low concentration of the base at any given time.Minimization of products resulting from fluorine displacement.
Cleavage of the Benzyl Ether: While less common with organolithium bases at low temperatures, prolonged reaction times or warming of the reaction mixture can potentially lead to the cleavage of the benzyloxy group.1. Strict temperature control: Ensure the reaction temperature does not rise above the recommended low temperature. 2. Minimize reaction time: Quench the reaction as soon as the desired lithiation is complete (monitor by TLC if possible by quenching small aliquots).Preservation of the benzyl protecting group.
Smiles Rearrangement: In the presence of a strong base, an intramolecular nucleophilic aromatic substitution can occur, leading to a rearrangement of the molecule.1. Careful selection of base: Use a non-nucleophilic, sterically hindered base. 2. Low temperature: Maintain cryogenic temperatures to slow down potential rearrangement pathways.Avoidance of rearranged byproducts.

Issue 2: Formation of a Dark-Colored, Tarry Reaction Mixture

Potential Cause Troubleshooting Steps Expected Outcome
Oxidation of the aniline: Anilines are susceptible to oxidation, which can be exacerbated by the presence of reactive organometallic species and exposure to air.1. Degas all solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. 2. Maintain an inert atmosphere: Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen. 3. Use freshly distilled/purified starting materials: Impurities in the aniline can catalyze decomposition.A lighter-colored reaction mixture and a reduction in tar formation, leading to easier purification.

Frequently Asked Questions (FAQs)

Q1: What is the most likely side reaction when treating this compound with n-butyllithium?

A1: The most probable side reaction is ortho-lithiation (directed ortho-metalation).[1][2] The amino and benzyloxy groups are both directing groups that can facilitate the deprotonation of an adjacent proton on the aromatic ring by the strong base. This can lead to a mixture of lithiated intermediates and, subsequently, a mixture of products after reaction with an electrophile. The primary amine is the most acidic site and will be deprotonated first.

Q2: Can the fluorine atom be displaced by a strong base like LDA or n-BuLi?

A2: Yes, nucleophilic aromatic substitution (SNAr) of the fluorine atom is a possible side reaction. Fluoro-aromatic compounds can undergo nucleophilic substitution.[3] However, this process is generally slower than deprotonation at low temperatures. To minimize this, it is crucial to maintain cryogenic conditions (e.g., -78 °C) during the reaction.

Q3: Is the benzyloxy protecting group stable to strong bases?

A3: Generally, benzyl ethers are stable to non-nucleophilic strong bases like n-BuLi and LDA at low temperatures, especially for short reaction times.[4][5][6] However, cleavage can occur under more forcing conditions, such as elevated temperatures or with certain reagents.[7][8] It is important to strictly control the reaction temperature to prevent unwanted deprotection.

Q4: How can I improve the regioselectivity of the ortho-lithiation?

A4: To improve regioselectivity, consider protecting the amino group. The resulting secondary amine or amide will have a different directing ability and acidity, which can favor lithiation at a single desired position. Additionally, using a more sterically hindered base, such as LDA, may provide better selectivity.

Q5: My reaction is still producing a mixture of products despite following the troubleshooting steps. What else can I try?

A5: If a mixture of products persists, it may be necessary to explore alternative synthetic strategies. This could involve changing the order of synthetic steps, using a different protecting group for the phenol, or employing a different methodology for introducing the desired functionality that does not rely on strong bases.

Potential Reaction Pathways

The following diagram illustrates the intended reaction and potential side reactions when this compound is treated with a strong base (RLi) followed by an electrophile (E+).

Side_Reactions A This compound B Desired Ortho-lithiated Intermediate A->B RLi (e.g., n-BuLi) -78 °C D Side Product 1: Other Ortho-lithiated Isomer A->D RLi (Poor Regioselectivity) E Side Product 2: SNAr Product A->E RLi (Higher Temp.) F Side Product 3: Debenzylated Product A->F RLi (Forcing Conditions) C Desired Product B->C E+

Caption: Potential reaction pathways for this compound with a strong base.

Experimental Protocols

Protocol 1: General Procedure for Ortho-lithiation

  • Reaction Setup:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add this compound (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, diethyl ether).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Slowly add the strong base (e.g., n-butyllithium in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

    • Stir the mixture at -78 °C for the desired time (typically 1-2 hours).

  • Quenching:

    • Add the desired electrophile (1.2 eq) dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature overnight.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amine Protection (Illustrative Example with Boc Anhydride)

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).

    • Add a base such as triethylamine (1.2 eq).

  • Reagent Addition:

    • Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The resulting N-Boc protected aniline can then be used in the ortho-lithiation protocol described above.

References

Technical Support Center: Regioselective Functionalization of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective functionalization of 5-(Benzyloxy)-2-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The primary challenges stem from the directing effects of the three substituents on the aniline ring:

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

  • Benzyloxy Group (-OBn): A strongly activating, ortho, para-directing group.

  • Fluoro Group (-F): A deactivating, but ortho, para-directing group.

The interplay of these groups can lead to a lack of regioselectivity, resulting in mixtures of isomers that are often difficult to separate. The high activation of the ring by the amino and benzyloxy groups also increases the risk of polysubstitution and side reactions.

Q2: Which positions on the aromatic ring are most susceptible to electrophilic attack?

A2: The positions ortho and para to the strongly activating amino and benzyloxy groups are the most nucleophilic. The C4 and C6 positions are ortho and para to the amino group, and the C4 and C6 positions are also influenced by the ortho and para directing effect of the benzyloxy group. The C3 position is ortho to the fluoro group and meta to the amino and benzyloxy groups, making it less reactive towards electrophiles. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

Q3: How can I control the regioselectivity of electrophilic aromatic substitution reactions?

A3: Controlling regioselectivity requires careful consideration of reaction conditions and, in many cases, the use of a protecting group strategy.

  • Protecting the Amino Group: The strong activating and directing effect of the amino group can be attenuated by protecting it as an amide (e.g., acetamide). This reduces the ring's activation and can improve regioselectivity.

  • Choice of Reagents and Catalysts: The nature of the electrophile and any catalysts used can influence the regiochemical outcome.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

Q4: What are the common challenges encountered during metal-catalyzed cross-coupling reactions with this substrate?

A4: For reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, challenges can include:

  • Catalyst Inhibition: The amino group can coordinate to the metal center of the catalyst, potentially inhibiting its activity.

  • Side Reactions: The presence of multiple reactive sites can lead to undesired side reactions.

  • Substrate Reactivity: The electron-rich nature of the aniline ring can affect the oxidative addition step in the catalytic cycle.

Troubleshooting Guides

Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Insufficiently reactive electrophile.2. Deactivation of the ring by protonation of the amino group in highly acidic media.1. Use a more reactive electrophilic reagent or a stronger Lewis acid catalyst.2. Protect the amino group as an acetamide before performing the reaction.
Formation of Multiple Isomers 1. Competing directing effects of the amino, benzyloxy, and fluoro groups.2. Harsh reaction conditions leading to loss of selectivity.1. Protect the amino group to simplify the directing effects.2. Optimize reaction conditions by lowering the temperature and using a less aggressive reagent.
Polysubstitution High activation of the aromatic ring by the amino and benzyloxy groups.1. Use a stoichiometric amount of the electrophile.2. Add the electrophile slowly to the reaction mixture.3. Protect the amino group to reduce the overall activation of the ring.
Side Reactions (e.g., Oxidation) The aniline moiety is susceptible to oxidation, especially under strong nitrating conditions.1. Use milder nitrating agents (e.g., acetyl nitrate prepared in situ).2. Protect the amino group.
Difficult Purification 1. Similar polarity of the desired product and isomers.2. Presence of tarry byproducts.1. Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation.2. Perform a thorough aqueous workup to remove inorganic impurities and consider a filtration through a plug of silica gel to remove baseline impurities before column chromatography.
Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst inhibition by the amino group.2. Inactive catalyst.3. Insufficiently reactive coupling partner.1. Protect the amino group.2. Use a pre-catalyst or ensure the active catalyst is generated in situ.3. Screen different ligands and bases to find a more active catalytic system.4. Use a more reactive boronic acid/ester or amine coupling partner.
Homocoupling of Coupling Partner Decomposition of the organoboron reagent or amine.1. Ensure an inert atmosphere is maintained throughout the reaction.2. Use a suitable base and solvent system.
Debenzylation Harsh reaction conditions or catalyst incompatibility.1. Screen different catalysts and ligands that are known to be milder.2. Lower the reaction temperature and shorten the reaction time.
Difficult Product Isolation 1. Contamination with residual catalyst.2. Emulsion formation during workup.1. Use a scavenger resin to remove the palladium catalyst.2. Filter the reaction mixture through a pad of Celite® before workup. Break emulsions by adding brine or by centrifugation.

Experimental Protocols

Disclaimer: The following protocols are adapted from procedures for similar substrates and should be considered as starting points. Optimization for this compound is likely necessary.

Protocol 1: Regioselective Bromination (Hypothetical)

This protocol aims for the synthesis of 4-bromo-5-(benzyloxy)-2-fluoroaniline.

Step 1: Protection of the Amino Group

  • Dissolve this compound (1.0 eq) in acetic anhydride (3.0 eq).

  • Add a catalytic amount of concentrated sulfuric acid (0.05 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield N-(5-(benzyloxy)-2-fluorophenyl)acetamide.

Step 2: Bromination

  • Dissolve the acetanilide from Step 1 in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution to 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Reflux the brominated acetanilide in a mixture of ethanol and concentrated hydrochloric acid until the amide is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to obtain 4-bromo-5-(benzyloxy)-2-fluoroaniline.

Protocol 2: Suzuki-Miyaura Coupling (General Starting Point)

This protocol describes a general procedure for the coupling of a halogenated this compound derivative with a boronic acid.

  • In a reaction vessel, combine the halogenated this compound derivative (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Quantitative data for the regioselective functionalization of this compound is not extensively available in the literature. The following tables provide hypothetical data based on the expected outcomes for related compounds and should be used as a guide for reaction optimization.

Table 1: Hypothetical Yields and Regiomeric Ratios for Electrophilic Bromination

Brominating AgentSolventTemperature (°C)Major IsomerMinor IsomerHypothetical Yield (%)Hypothetical Ratio (Major:Minor)
Br₂Acetic Acid254-Bromo6-Bromo7585:15
NBSAcetonitrile04-Bromo6-Bromo8590:10

Table 2: Hypothetical Yields for Suzuki-Miyaura Coupling of 4-Bromo-5-(benzyloxy)-2-fluoroaniline

Boronic AcidCatalystLigandBaseSolventTemperature (°C)Hypothetical Yield (%)
Phenylboronic acidPd(OAc)₂SPhosK₂CO₃Toluene/H₂O10088
4-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane/H₂O9092
3-Thiopheneboronic acidPd(PPh₃)₄-K₃PO₄DME/H₂O8578

Visualizations

Electrophilic_Substitution_Pathway cluster_0 Starting Material cluster_1 Reaction Pathway cluster_2 Potential Products A This compound B Electrophilic Attack (E+) A->B Nucleophilic Aromatic Ring C Sigma Complex Intermediate B->C D Deprotonation C->D P1 4-Substituted Product (Major) D->P1 Favored Pathway P2 6-Substituted Product (Minor) D->P2 Less Favored Pathway P3 Other Isomers (Trace/None) D->P3

General pathway for electrophilic substitution.

Troubleshooting_Workflow Start Experiment Performed Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Troubleshoot_Conversion Increase Reactivity: - Stronger Reagent - Higher Temperature - Different Catalyst Low_Conversion->Troubleshoot_Conversion Analyze_Product Analyze Product Mixture Good_Conversion->Analyze_Product Pure_Product Desired Product (Pure) Analyze_Product->Pure_Product Yes Impure_Product Mixture of Isomers/ Side Products Analyze_Product->Impure_Product No End_Success Successful Functionalization Pure_Product->End_Success Troubleshoot_Selectivity Improve Selectivity: - Protect Amino Group - Lower Temperature - Milder Reagent Impure_Product->Troubleshoot_Selectivity End_Iterate Iterate and Optimize Troubleshoot_Conversion->End_Iterate Optimize_Purification Optimize Purification: - Different Column - HPLC/SFC Troubleshoot_Selectivity->Optimize_Purification Optimize_Purification->End_Iterate

Troubleshooting workflow for functionalization reactions.

Technical Support Center: Purification of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 5-(Benzyloxy)-2-fluoroaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Q1: My purified this compound is a colored oil instead of a solid. What should I do?

A1: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This can be caused by several factors. First, ensure that the chosen recrystallization solvent or solvent system is appropriate. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound's melting point is lower than the solvent's boiling point, it may melt before dissolving, leading to oiling out upon cooling.

Troubleshooting Steps:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool to room temperature very slowly. You can insulate the flask to encourage gradual cooling.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

  • Solvent System Adjustment: If using a mixed solvent system (e.g., ethanol/water), you may have added too much of the "good" solvent. Try adding more of the "poor" solvent (the one in which the compound is less soluble) dropwise to the warm solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to clarify and allow it to cool slowly.

Q2: During column chromatography, my compound is not separating from an impurity. What can I do to improve the separation?

A2: Co-elution of impurities during column chromatography is a frequent challenge. To improve separation, you can adjust the polarity of the mobile phase. For silica gel chromatography of substituted anilines, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Optimization Strategies:

  • Solvent Gradient: Instead of using a constant solvent mixture (isocratic elution), try a gradient elution. Start with a less polar mobile phase (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent. This can help to better separate compounds with similar polarities.

  • Solvent System Change: If a hexanes/ethyl acetate system is not effective, consider trying other solvent systems. For example, a dichloromethane/methanol system can offer different selectivity.

  • Stationary Phase: While silica gel is the most common stationary phase, for particularly difficult separations of basic compounds like anilines, using an amine-functionalized silica gel or adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can reduce tailing and improve resolution.

Q3: My final product shows an extra peak in the NMR spectrum that I can't identify. What could it be?

A3: Unidentified peaks in the NMR spectrum of your purified product could be due to several reasons, including residual solvent, a persistent impurity from the synthesis, or a degradation product.

Potential Impurities and Identification:

  • Starting Materials: Incomplete reaction can leave residual starting materials. Depending on the synthetic route, this could include a fluoroaniline precursor or benzyl bromide.

  • Byproducts: A common byproduct from the benzylation reaction is dibenzyl ether, formed from the self-condensation of benzyl bromide.

  • Degradation: The benzyloxy group can be susceptible to cleavage (debenzylation) under certain conditions (e.g., catalytic hydrogenation or strong acids), which would result in the formation of 2-fluoro-5-hydroxyaniline. The aniline functional group itself can be prone to oxidation, leading to colored impurities.

To identify the impurity, techniques like LC-MS can be very useful to obtain the molecular weight of the unknown peak.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound may contain impurities stemming from its synthesis. While a specific list for this compound is not readily published, based on common synthetic routes for analogous compounds, potential impurities include:

  • Unreacted Starting Materials: Such as a corresponding 2-fluoro-5-aminophenol and benzyl chloride or benzyl bromide.

  • Byproducts of Synthesis: These can include dibenzyl ether and potentially small amounts of isomers if the starting materials were not pure.

  • Degradation Products: Over time or due to improper storage, degradation can occur. This may involve cleavage of the benzyl ether to form 2-fluoro-5-hydroxyaniline or oxidation of the aniline group.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: For substituted anilines, a good starting point for recrystallization is often a mixed solvent system. A mixture of ethanol and water is a common choice. The compound is typically dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Other potential solvent systems to screen include isopropanol/water or ethyl acetate/hexanes.

Q3: How can I monitor the progress of my column chromatography purification?

A3: Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography.[1] Before running the column, you should develop a TLC method that shows good separation between your desired product and the impurities. A typical TLC mobile phase for this type of compound would be a mixture of hexanes and ethyl acetate. The spots can be visualized under a UV lamp. By running TLC plates of the fractions collected from the column, you can identify which fractions contain the pure product.

Data Presentation

The following tables summarize typical parameters for the purification of substituted anilines, which can be used as a starting point for optimizing the purification of this compound.

Table 1: Recrystallization Solvent Systems for Substituted Anilines

Compound TypeSolvent SystemPurity Achieved (%)Yield (%)
Chloro-nitroanilineMethanol>99~90
Bromo-methylanilineEthanol/Water>9885-90
Chloro-methylanilineHexane>99~80

Data is based on analogous compounds and should be used as a guideline.

Table 2: Column Chromatography Conditions for Chloroanilines

Compound TypeStationary PhaseMobile PhasePurity Achieved (%)Yield (%)
DichloroanilineSilica GelHexane/Ethyl Acetate (9:1)>99~95
ChloroanilineAluminaDichloromethane>98~92

Data is based on analogous compounds and should be used as a guideline.

Experimental Protocols

The following are general protocols for the purification of this compound based on standard techniques for similar compounds. Optimization may be required.

Protocol 1: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, then in an ice bath. If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until cloudiness persists, then add a few drops of the primary solvent (ethanol) to clarify and allow to cool.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexanes/ethyl acetate, 95:5) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in separate test tubes. The polarity of the mobile phase can be gradually increased if necessary to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_end Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization High Initial Purity ColumnChrom Column Chromatography Crude->ColumnChrom Complex Mixture Pure Pure this compound Recrystallization->Pure ColumnChrom->Pure

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Problem Problem: Oiling Out in Recrystallization Cause1 Cause 1: Rapid Cooling Problem->Cause1 Cause2 Cause 2: Inappropriate Solvent Problem->Cause2 Cause3 Cause 3: Too Much Solvent Problem->Cause3 Solution1 Solution: Allow Slow Cooling Cause1->Solution1 Solution2 Solution: Screen Different Solvents Cause2->Solution2 Solution3 Solution: Reduce Solvent Volume Cause3->Solution3

Caption: Troubleshooting logic for "oiling out" during recrystallization.

References

Technical Support Center: Stability of Fluorinated Anilines Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of fluorinated anilines in acidic environments.

Frequently Asked Questions (FAQs)

Q1: Are fluorinated anilines generally stable in acidic conditions?

A1: The stability of fluorinated anilines in acidic conditions can vary significantly depending on the specific aniline, the strength of the acid, the reaction temperature, and the duration of exposure. While some fluorinated anilines are relatively stable, others can undergo degradation. It is generally advisable to handle fluorinated anilines in acidic solutions with care and to determine their stability under your specific experimental conditions. For instance, 3-chloro-4-fluoroaniline has been noted to be incompatible with acids, and its hydrochloride salt form is recommended for enhanced stability during long-term storage.[1]

Q2: What are the potential degradation pathways for fluorinated anilines in acidic media?

A2: Under acidic conditions, fluorinated anilines can potentially undergo several degradation pathways, including:

  • Polymerization: Like aniline itself, fluorinated anilines can polymerize in acidic solutions, especially in the presence of oxidizing agents.[2][3] This can lead to the formation of colored, insoluble materials.

  • Hydrolysis: Although the C-F bond is generally strong, acid-catalyzed hydrolysis of the amino group or, in some cases, the fluorine substituent may occur under harsh conditions (e.g., high temperatures, strong acids).

  • Rearrangement: Acid-catalyzed rearrangements, analogous to those observed for N-haloanilines, could potentially occur, leading to isomeric impurities.[4]

Q3: How does the position of the fluorine atom on the aniline ring affect its stability in acid?

A3: The position of the fluorine atom influences the basicity of the aniline and the stability of its protonated form (anilinium ion). Fluorine is an electron-withdrawing group via the inductive effect, which can decrease the electron density on the nitrogen atom, making the aniline less basic. A less basic aniline will have a more acidic anilinium ion, which can affect its stability. The effect is most pronounced when the fluorine is at the ortho or para position.

Q4: Can I store solutions of fluorinated anilines in acidic mobile phases for HPLC analysis?

A4: Storing fluorinated anilines in acidic mobile phases for extended periods is generally not recommended without first establishing their stability. Degradation can occur, leading to a decrease in the concentration of the parent compound and the appearance of unknown peaks in the chromatogram.[5] It is best to prepare such solutions fresh and use them as soon as possible.[5] If storage is necessary, it should be at low temperatures (e.g., 2-8°C) and protected from light.[5]

Troubleshooting Guides

Issue 1: Unexpected color change or precipitate formation upon acidification.
  • Question: I dissolved my fluorinated aniline in an acidic solution, and it turned dark or a precipitate formed. What is happening?

  • Answer: This is a strong indication of polymerization.[2][3] The acidic medium can catalyze the oxidation and subsequent polymerization of the aniline.

Troubleshooting Steps:

  • Protect the Amine Group: The most effective way to prevent polymerization is to protect the amino group before subjecting the compound to acidic conditions. Common acid-stable protecting groups include acetyl (Ac) or tert-butoxycarbonyl (Boc).

  • Use Milder Acids: If the reaction chemistry allows, use a weaker acid or a buffered solution to maintain a less aggressive pH.[5]

  • Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of polymerization.

  • Degas the Solvent: Remove dissolved oxygen from the solvent by sparging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

Issue 2: Low recovery or appearance of new peaks in HPLC analysis of acidic samples.
  • Question: After preparing my fluorinated aniline in an acidic mobile phase or reaction mixture, I see a lower than expected peak area for my compound and several new, unidentified peaks. What could be the cause?

  • Answer: This suggests that your fluorinated aniline is degrading under the acidic conditions. The new peaks are likely degradation products.[5]

Troubleshooting Steps:

  • Perform a Stability Study: Conduct a forced degradation study to determine the stability of your specific fluorinated aniline under your analytical or reaction conditions (see Experimental Protocol 1).

  • Protect the Amine Group: If the fluorinated aniline is found to be unstable, protecting the amine group with an appropriate protecting group is a robust solution.

  • Optimize HPLC Conditions: If the instability is observed in the HPLC mobile phase, consider using a mobile phase with a higher pH if your separation allows. Alternatively, prepare samples immediately before injection.

  • Identify Degradation Products: Use HPLC-MS to identify the molecular weights of the degradation products, which can provide clues about the degradation pathway (e.g., hydrolysis, dimerization).

Data Presentation

Table 1: Illustrative Stability of Fluorinated Anilines in 0.1 M HCl at 60°C

CompoundTime (hours)% Recovery (Illustrative)
4-Fluoroaniline0100
495
888
2475
2,4-Difluoroaniline0100
492
882
2465
3-Chloro-4-fluoroaniline0100
498
894
2485

Note: This table presents illustrative data based on general chemical principles. Actual stability will vary and should be determined experimentally.

Experimental Protocols

Protocol 1: Forced Degradation Study of a Fluorinated Aniline under Acidic Conditions

Objective: To assess the stability of a fluorinated aniline in an acidic solution and to identify potential degradation products.

Materials:

  • Fluorinated aniline of interest

  • HPLC-grade methanol or acetonitrile

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH) for neutralization

  • HPLC system with UV and/or MS detector

  • C18 reversed-phase HPLC column

  • Thermostatically controlled water bath or oven

Procedure:

  • Sample Preparation: Prepare a stock solution of the fluorinated aniline in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Condition: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Incubation: Place the vial in a water bath or oven set to a specific temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC-UV and/or HPLC-MS.

  • Data Analysis: Calculate the percentage of the fluorinated aniline remaining at each time point relative to the t=0 sample. Identify the molecular weights of any significant degradation products from the HPLC-MS data.

Protocol 2: Protection of a Fluorinated Aniline by Acetylation

Objective: To protect the amino group of a fluorinated aniline to enhance its stability in acidic conditions.

Materials:

  • Fluorinated aniline

  • Acetic anhydride

  • Pyridine or another suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the fluorinated aniline (1 equivalent) in DCM in a round-bottom flask.

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the acetylated product.

  • Purification (if necessary): Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

degradation_pathway FA Fluorinated Aniline Polymer Polymerization Products (colored, insoluble) FA->Polymer [O], H+ catalyst Deg_products Other Degradation Products (e.g., from hydrolysis) FA->Deg_products Harsh acidic conditions (e.g., high temp.) H_plus H+

Potential degradation pathways for fluorinated anilines in acidic media.

experimental_workflow start Start: Stability Assessment prep_sample Prepare fluorinated aniline solution in acidic medium start->prep_sample incubate Incubate at controlled temperature prep_sample->incubate sample_tp Sample at time points (0, 2, 4, 8, 24h) incubate->sample_tp analyze Neutralize and analyze by HPLC-UV/MS sample_tp->analyze data_analysis Calculate % recovery and identify degradation products analyze->data_analysis end End: Stability Profile data_analysis->end

Experimental workflow for a forced degradation study.

troubleshooting_guide start Issue: Instability in Acidic Conditions color_change Color change or precipitate formation? start->color_change low_recovery Low recovery or extra peaks in HPLC? start->low_recovery color_change->low_recovery No polymerization Likely Polymerization color_change->polymerization Yes degradation Likely Degradation low_recovery->degradation Yes protect_amine Solution: Protect the amine group polymerization->protect_amine stability_study Action: Perform stability study degradation->stability_study stability_study->protect_amine

References

Validation & Comparative

Comparative Guide to the HPLC Analysis and Purity Determination of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity and analytical profile of key intermediates like 5-(Benzyloxy)-2-fluoroaniline is fundamental to ensuring the reliability of experimental outcomes and the quality of final products.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the comprehensive purity assessment of this compound. While a specific, validated HPLC method for this compound is not widely published, robust methodologies can be developed based on established protocols for structurally similar halogenated and benzyloxy-substituted anilines.[2]

Primary Technique: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the most common and effective technique for analyzing aromatic amines like this compound due to its high resolution, sensitivity, and quantitative accuracy.[3][4] The method separates compounds based on their hydrophobicity, making it ideal for distinguishing the target molecule from potential impurities.

Two primary RP-HPLC approaches are compared below: a standard method using UV detection for routine purity analysis and a more advanced method using Mass Spectrometry (MS) detection for comprehensive impurity identification.

Experimental Protocols

Protocol 1: HPLC with UV Detection (HPLC-UV)

This protocol is designed for routine purity assessment and quantification.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.[3] Further dilute to a working concentration of 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection to prevent system clogging.[3]

  • Instrumentation: Use a standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4][5]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetononitrile.[4]

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance determined by PDA scan.[2]

    • Injection Volume: 10 µL.[2]

Protocol 2: HPLC with Mass Spectrometry Detection (HPLC-MS)

This protocol is ideal for identifying unknown impurities and confirming the mass of the primary compound.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: Employ the same column, mobile phase, gradient, flow rate, and temperature as in Protocol 1. The use of a volatile buffer like formic acid is crucial for MS compatibility.

  • Mass Spectrometer Settings:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode, which is effective for amines.[4]

    • Scan Range: m/z 100-500 to cover the parent compound (MW: 217.24 g/mol ) and potential impurities.[4]

    • Capillary Voltage: ~3.5 kV.

    • Drying Gas Flow & Temperature: Optimize based on instrument specifications (e.g., 10 L/min, 300 °C).

Data Presentation: Method Comparison
ParameterMethod A: HPLC-UVMethod B: HPLC-MS
Primary Use Routine purity checks, quantificationImpurity identification, structural confirmation
Detector UV-Vis or Photodiode Array (PDA)Mass Spectrometer (MS)
Selectivity Good; based on UV absorbanceExcellent; based on mass-to-charge ratio
Sensitivity High (ng range)Very High (pg-fg range)
Cost & Complexity Lower cost, simpler operationHigher cost, more complex operation & data analysis
Mobile Phase Flexible (e.g., phosphate buffer)Restricted to volatile buffers (e.g., formic acid)
Pros Robust, reliable for known compounds[2]Provides molecular weight data for unknowns[3]
Cons Cannot identify unknown impuritiesMore susceptible to matrix effects

Comparison with Alternative Analytical Methods

While HPLC is the preferred method for purity determination, other techniques provide complementary information for a full characterization of this compound.

TechniquePrincipleBest Use CaseSensitivitySelectivity
HPLC Differential partitioning between mobile and stationary phases.[4]Quantitative purity analysis and separation of non-volatile impurities.[3]HighHigh
Gas Chromatography (GC) Partitioning between a mobile gas and a stationary liquid/solid phase.[6]Analysis of volatile impurities and residual solvents.[7]Very HighVery High
¹H NMR Spectroscopy Nuclear spin transitions in a magnetic field.Absolute structural confirmation and purity estimation (qNMR) against a standard.[7]ModerateLow (for complex mixtures)
UV-Vis Spectroscopy Absorbance of UV-Visible light by chromophores.Quick concentration checks of a purified sample.[7]ModerateVery Low

Note on GC: Gas chromatography is a viable alternative, particularly for volatile impurities.[3] However, anilines may require derivatization to improve their thermal stability and peak shape. For routine analysis of the primary compound and its non-volatile impurities, HPLC is often preferred as it is less thermally demanding.[3]

Visualized Workflows and Strategies

HPLC Analysis Workflow

The following diagram illustrates a standard workflow for the HPLC analysis of a chemical intermediate like this compound.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent (e.g., ACN:H2O) weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC System filter->hplc separate Separation on C18 Column hplc->separate detect Detection (UV or MS) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity (Area Percent) integrate->calculate report Generate Report calculate->report

Caption: Standard workflow for the HPLC analysis of this compound.

Comprehensive Purity Assessment Strategy

A comprehensive purity assessment relies on the synergy of multiple analytical techniques to confirm both identity and purity.

cluster_id Identity Confirmation cluster_purity Purity & Impurity Profiling compound This compound (Synthesized Batch) nmr ¹H NMR (Structural Verification) compound->nmr ms LC-MS (Molecular Weight) compound->ms hplc_uv HPLC-UV (Quantitative Purity, % Area) compound->hplc_uv hplc_ms HPLC-MS (Impurity Identification) compound->hplc_ms gc GC-MS (Volatile Impurities) compound->gc final Certificate of Analysis (Purity >9x%) nmr->final ms->final hplc_uv->final hplc_ms->final

Caption: Integrated strategy for comprehensive purity assessment.

References

A Comparative Guide to the Reactivity of Fluoroaniline Isomers in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Fluoroanilines, as key building blocks, are integral to the synthesis of a wide array of pharmaceuticals and agrochemicals. The positional isomerism of the fluorine atom on the aniline ring—ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro)—profoundly influences the reactivity of the molecule. This guide provides an objective comparison of the reactivity of these isomers in several common synthetic transformations, supported by experimental data and detailed methodologies, to aid in reaction design and optimization.

Understanding the Reactivity of Fluoroaniline Isomers: Electronic and Steric Effects

The reactivity of fluoroaniline isomers is primarily governed by the interplay of electronic and steric effects originating from the fluorine substituent. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the amino group. Conversely, fluorine possesses lone pairs of electrons that can be donated to the aromatic π-system via a mesomeric (resonance) effect (+M effect), which is most pronounced at the ortho and para positions.

  • Ortho-Fluoroaniline: The fluorine atom is in close proximity to the amino group, leading to significant steric hindrance and a strong -I effect. The +M effect also influences this position. Intramolecular hydrogen bonding between the amino group and the fluorine atom can influence the conformation and reactivity.

  • Meta-Fluoroaniline: The fluorine atom exerts a purely -I effect on the amino group, as the +M effect does not extend to the meta position. This results in a significant decrease in the electron density of the aromatic ring and the basicity of the amino group.

  • Para-Fluoroaniline: The fluorine atom is positioned opposite the amino group. Both the -I and +M effects are at play. The +M effect partially counteracts the -I effect, leading to a higher electron density at the nitrogen atom compared to the meta isomer.

A fundamental indicator of the nucleophilicity and reactivity of the amino group is its basicity, which can be quantified by the pKa of its conjugate acid.

IsomerpKa of Conjugate AcidRelative Basicity
Aniline (Reference)4.63-
para-Fluoroaniline4.65Slightly more basic than aniline
meta-Fluoroaniline3.51Less basic
ortho-Fluoroaniline3.21Least basic

The pKa values indicate that the para isomer has a basicity comparable to aniline, while the meta and ortho isomers are significantly weaker bases due to the strong inductive effect of fluorine and, in the case of the ortho isomer, steric hindrance and potential intramolecular hydrogen bonding. This trend in basicity generally correlates with the nucleophilicity of the amino group in many synthetic reactions.

Comparative Reactivity in Key Synthetic Reactions

The following sections detail the comparative reactivity of fluoroaniline isomers in several common and important synthetic transformations.

N-Acylation

N-acylation is a fundamental reaction for the protection of the amino group or for the synthesis of amides. The reaction rate is highly dependent on the nucleophilicity of the aniline.

Expected Reactivity Order: para-Fluoroaniline > meta-Fluoroaniline > ortho-Fluoroaniline

This order is predicted based on the basicity of the isomers. The less basic the aniline, the slower the rate of acylation. The ortho isomer is expected to be the least reactive due to both its low basicity and steric hindrance around the amino group.

Experimental Protocol: General Procedure for N-Acetylation

  • Dissolution: Dissolve the fluoroaniline isomer (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine, to the solution and stir.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent, such as acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.), dropwise with continuous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Fluoroaniline IsomerpKa of Conjugate AcidExpected Relative Rate of Acylation
para-Fluoroaniline4.65Fastest
meta-Fluoroaniline3.51Intermediate
ortho-Fluoroaniline3.21Slowest

Diagram: Logical Relationship of Factors Affecting N-Acylation Reactivity

acylation_reactivity cluster_factors Governing Factors cluster_properties Resulting Properties Electronic Effects Electronic Effects Basicity (pKa) Basicity (pKa) Electronic Effects->Basicity (pKa) Steric Hindrance Steric Hindrance Reactivity in N-Acylation Reactivity in N-Acylation Steric Hindrance->Reactivity in N-Acylation Directly impacts (especially for ortho) Nucleophilicity Nucleophilicity Basicity (pKa)->Nucleophilicity Nucleophilicity->Reactivity in N-Acylation

Caption: Factors influencing the N-acylation reactivity of fluoroaniline isomers.

Diazotization

Diazotization of primary aromatic amines to form diazonium salts is a crucial step in the synthesis of a wide variety of compounds, including azo dyes and in Sandmeyer-type reactions. The rate-determining step is often the attack of the amine on the nitrosating agent.

Expected Reactivity Order: para-Fluoroaniline > meta-Fluoroaniline > ortho-Fluoroaniline

Similar to acylation, the reactivity in diazotization is expected to follow the order of basicity. The electron-withdrawing nature of the fluorine atom decreases the nucleophilicity of the amino group, thereby slowing down the reaction. The ortho isomer is anticipated to be the least reactive.

Experimental Protocol: General Procedure for Diazotization

  • Amine Solution: Suspend the fluoroaniline isomer (1.0 eq.) in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 15-30 minutes after the addition is complete. The formation of a clear solution indicates the formation of the diazonium salt.

  • Use in Subsequent Steps: The resulting diazonium salt solution is typically used immediately in the next synthetic step (e.g., coupling reaction) without isolation.

Data Presentation

Direct comparative kinetic data for the diazotization of fluoroaniline isomers is scarce. However, the relative rates can be inferred from studies on substituted anilines. Electron-withdrawing groups are known to decrease the rate of diazotization.

Fluoroaniline IsomerElectronic Effect at Amino GroupExpected Relative Rate of Diazotization
para-FluoroanilineWeakly deactivating (-I > +M)Fastest
meta-FluoroanilineModerately deactivating (-I only)Intermediate
ortho-FluoroanilineStrongly deactivating (-I and steric)Slowest

Diagram: Experimental Workflow for Diazotization and Azo Coupling

diazotization_workflow start Fluoroaniline Isomer step1 Suspend in aq. HCl Cool to 0-5 °C start->step1 step2 Dropwise addition of aq. NaNO2 solution step1->step2 step3 Formation of Diazonium Salt step2->step3 step5 Slowly add diazonium salt solution to coupling agent solution at 0-5 °C step3->step5 step4 Prepare cold alkaline solution of coupling agent (e.g., 2-naphthol) step4->step5 end Azo Dye Product step5->end

A Comparative Guide to the Synthetic Efficiency of Routes to 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to 5-(Benzyloxy)-2-fluoroaniline, a key intermediate in the development of various pharmaceutical compounds. The analysis focuses on synthetic efficiency, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a benzyloxy group, a fluorine atom, and an aniline moiety, offers multiple points for diversification and the introduction of pharmacophoric features. The efficient synthesis of this intermediate is therefore of significant interest. This guide compares two common synthetic strategies: a classical two-step route involving O-benzylation followed by nitro group reduction, and an alternative approach utilizing nucleophilic aromatic substitution (SNAr).

Route 1: O-Benzylation of 2-Fluoro-5-nitrophenol and Subsequent Reduction

This well-established linear synthesis begins with the commercially available 2-fluoro-5-nitrophenol. The synthesis proceeds in two key steps:

  • O-Benzylation: The phenolic hydroxyl group is protected as a benzyl ether.

  • Nitro Group Reduction: The nitro group is reduced to the corresponding aniline.

Diagram of Synthetic Pathway: Route 1

Route1 start 2-Fluoro-5-nitrophenol intermediate 1-(Benzyloxy)-2-fluoro-5-nitrobenzene start->intermediate Benzyl Bromide, K2CO3 DMF, 80°C product This compound intermediate->product H2, Pd/C Methanol

Caption: Synthetic pathway for Route 1.

Quantitative Data Summary: Route 1
StepReactionReagents & ConditionsTime (h)Yield (%)Purity (%)
1O-BenzylationBenzyl bromide, K₂CO₃, DMF4 - 1285 - 95>98
2Nitro ReductionH₂ (balloon), 10% Pd/C, Methanol12 - 2490 - 99>99
Overall 16 - 36 76 - 94
Experimental Protocols: Route 1

Step 1: Synthesis of 1-(Benzyloxy)-2-fluoro-5-nitrobenzene

  • Materials: 2-Fluoro-5-nitrophenol, benzyl bromide, anhydrous potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF).

  • Procedure: To a solution of 2-fluoro-5-nitrophenol (1.0 eq) in anhydrous DMF, anhydrous potassium carbonate (1.5 eq) is added. The mixture is stirred at room temperature for 15 minutes. Benzyl bromide (1.1 eq) is then added dropwise. The reaction mixture is heated to 80°C and stirred for 4-12 hours, with progress monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(benzyloxy)-2-fluoro-5-nitrobenzene.

Step 2: Synthesis of this compound

  • Materials: 1-(Benzyloxy)-2-fluoro-5-nitrobenzene, 10% Palladium on carbon (Pd/C), Methanol.

  • Procedure: 1-(Benzyloxy)-2-fluoro-5-nitrobenzene (1.0 eq) is dissolved in methanol. 10% Pd/C (10% w/w) is added to the solution. The flask is evacuated and backfilled with hydrogen gas from a balloon. The reaction mixture is stirred vigorously at room temperature for 12-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield this compound as a solid.

Route 2: Nucleophilic Aromatic Substitution (SNAr) on 2,4-Difluoronitrobenzene and Subsequent Reduction

This alternative approach utilizes a nucleophilic aromatic substitution reaction as the key step to introduce the benzyloxy group.

  • SNAr Reaction: Benzyl alcohol displaces the fluorine atom at the 4-position of 2,4-difluoronitrobenzene.

  • Nitro Group Reduction: The nitro group of the resulting intermediate is reduced to the aniline.

Diagram of Synthetic Pathway: Route 2

Route2 start 2,4-Difluoronitrobenzene intermediate 1-(Benzyloxy)-2-fluoro-4-nitrobenzene start->intermediate Benzyl Alcohol, NaH THF, 0°C to rt product This compound intermediate->product H2, Pd/C Methanol Comparison cluster_route1 Route 1 cluster_route2 Route 2 r1_start 2-Fluoro-5-nitrophenol r1_step1 O-Benzylation r1_start->r1_step1 r1_step2 Nitro Reduction r1_step1->r1_step2 comparison Comparison Criteria r2_start 2,4-Difluoronitrobenzene r2_step1 SNAr r2_start->r2_step1 r2_step2 Nitro Reduction r2_step1->r2_step2 yield Overall Yield comparison->yield time Reaction Time comparison->time reagents Reagent Cost & Availability comparison->reagents safety Safety Considerations comparison->safety

A Comparative Guide to the Biological Activity of Compounds Derived from 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 5-(benzyloxy)-2-fluoroaniline presents a promising starting point for the development of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the benzyloxy group offers a site for versatile chemical modification.[1] Derivatives of structurally similar fluoroanilines have shown potential in the inhibition of cancer cell proliferation and as enzyme inhibitors, suggesting a rich pharmacological landscape for derivatives of this specific scaffold.[1] This guide provides a framework for the comparative analysis of potential biological activities of such derivatives, focusing on hypothetical anticancer and kinase inhibitory activities.

Hypothetical Comparative Analysis of Anticancer Activity

A primary area of investigation for novel aniline derivatives is oncology. The following table illustrates how the in vitro cytotoxic activity of a hypothetical series of amide derivatives of this compound could be presented.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines

Compound IDR GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
BFA-001 -COCH₃15.2 ± 1.822.5 ± 2.118.9 ± 1.5
BFA-002 -COCF₃5.8 ± 0.78.1 ± 0.96.5 ± 0.6
BFA-003 -CO-Ph12.1 ± 1.316.8 ± 1.914.3 ± 1.2
BFA-004 -CO-(4-Cl-Ph)7.5 ± 0.99.9 ± 1.18.2 ± 0.8
Doxorubicin (Reference)0.9 ± 0.11.2 ± 0.20.8 ± 0.1

Data are presented as the mean ± standard deviation from three independent experiments and are purely illustrative.

Hypothetical Kinase Inhibitory Activity

Given that many kinase inhibitors incorporate a substituted aniline scaffold, a hypothetical screening of these compounds against a panel of relevant kinases could be summarized as follows.

Table 2: Hypothetical Kinase Inhibitory Activity of Selected this compound Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
BFA-002 EGFR85 ± 9
VEGFR2150 ± 18
PDGFRβ210 ± 25
BFA-004 EGFR110 ± 12
VEGFR2195 ± 22
PDGFRβ280 ± 31
Sunitinib (Reference)EGFR
VEGFR210 ± 1
PDGFRβ2 ± 0.3

Data are presented as the mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in the evaluation of the biological activity of these compounds.

General Synthesis of Amide Derivatives (Hypothetical)

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C is added triethylamine (1.5 eq). The appropriate acyl chloride (1.2 eq) is then added dropwise. The reaction mixture is stirred at room temperature for 4-6 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired amide derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated using non-linear regression analysis.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagents: Kinase, Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and test compounds are prepared in the appropriate kinase buffer.

  • Assay Procedure: In a 384-well plate, the test compound is incubated with the kinase and the Eu-labeled antibody. The Alexa Fluor™ 647-labeled tracer is then added to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for 1 hour.

  • Fluorescence Reading: The plate is read on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The emission from both the europium donor (620 nm) and the Alexa Fluor™ acceptor (665 nm) is measured.

  • Data Analysis: The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated, and the IC₅₀ values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate a potential mechanism of action and a typical experimental workflow for the evaluation of these compounds.

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Growth Factor->RTK P1 P RTK->P1 ATP P2 P RTK->P2 Ras Ras RTK->Ras Activation BFA_Compound BFA-Derivative BFA_Compound->RTK Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation G Start This compound Synthesis Chemical Synthesis of Derivatives (BFA-00X) Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Kinase Kinase Inhibition Assays Screening->Kinase Data Data Analysis (IC50 Determination) Anticancer->Data Kinase->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

References

spectroscopic comparison of 5-(Benzyloxy)-2-fluoroaniline and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 5-(benzyloxy)-2-fluoroaniline and its synthetic precursors, providing researchers and drug development professionals with essential data for identification, characterization, and quality control.

This guide presents a comprehensive spectroscopic comparison of the versatile chemical intermediate, this compound, and its key precursors. By examining the distinct spectral features obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to provide a practical reference for scientists engaged in organic synthesis and pharmaceutical development.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process commencing with 2-fluoro-5-nitrophenol. This primary precursor undergoes a Williamson ether synthesis to introduce the benzyl group, yielding the intermediate 1-(benzyloxy)-2-fluoro-5-nitrobenzene. Subsequent reduction of the nitro functional group affords the final product, this compound. An alternative pathway involves the direct benzylation of 2-fluoro-5-aminophenol. The selection of precursors is critical as it influences the overall yield and purity of the final product.

Synthetic_Pathway Precursor_1 2-Fluoro-5-nitrophenol Intermediate 1-(Benzyloxy)-2-fluoro-5-nitrobenzene Precursor_1->Intermediate Benzylation Final_Product This compound Intermediate->Final_Product Reduction Precursor_2 2-Fluoro-5-aminophenol Precursor_2->Final_Product Benzylation

The Impact of Fluorine's Position on Aniline Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a fluorine atom on an aniline ring can significantly influence its chemical reactivity, a critical consideration in the design and synthesis of novel pharmaceuticals and other functional molecules. This guide provides a comprehensive comparison of the reactivity of aniline and its ortho-, meta-, and para-fluorinated analogs, supported by experimental data and detailed protocols.

Basicity: The Electron-Withdrawing Nature of Fluorine

The basicity of anilines, a measure of their ability to accept a proton, is fundamentally altered by the presence and position of the electron-withdrawing fluorine atom. The pKa of the conjugate acid of an aniline derivative is a direct indicator of its basicity; a lower pKa value corresponds to a weaker base.

As illustrated in the table below, the introduction of a fluorine atom generally decreases the basicity of aniline. This is due to the strong inductive effect (-I) of the highly electronegative fluorine, which withdraws electron density from the aromatic ring and the nitrogen atom, making the lone pair of electrons on the nitrogen less available for protonation.

The position of the fluorine substituent plays a crucial role in the extent of this effect. The closer the fluorine atom is to the amino group (ortho position), the stronger its electron-withdrawing inductive effect, resulting in the lowest pKa value and weakest basicity among the fluoroaniline isomers. The effect diminishes with increasing distance (meta and para positions). While the fluorine atom also exerts a resonance effect (+M) by donating a lone pair of electrons to the aromatic ring, the inductive effect is generally considered to be dominant for halogens.

CompoundpKa (at 25°C)
Aniline4.63
2-Fluoroaniline3.20
3-Fluoroaniline3.50
4-Fluoroaniline4.65[1]

Electrophilic Aromatic Substitution: A Tale of Two Effects

The interplay between the inductive and resonance effects of the fluorine substituent also governs the outcome of electrophilic aromatic substitution (EAS) reactions, such as bromination and nitration. The amino group is a strong activating and ortho-, para-directing group. However, the deactivating inductive effect of fluorine counteracts this, influencing both the reaction rate and the regioselectivity of the substitution.

Bromination

In electrophilic bromination, a bromine atom is introduced onto the aromatic ring. The amino group directs the incoming electrophile to the ortho and para positions. The following table summarizes the observed outcomes for the bromination of fluoroanilines.

Starting MaterialMajor Product(s)Yield
2-Fluoroaniline4-Bromo-2-fluoroaniline94%
3-Fluoroaniline2-Bromo-3-fluoroaniline70%
4-Fluoroaniline2,4-Dibromoaniline79%

The high yield of 4-bromo-2-fluoroaniline from 2-fluoroaniline indicates a strong directing effect of the amino group to the para position, with the ortho position being sterically hindered. In the case of 4-fluoroaniline, the strong activation by the amino group leads to disubstitution.

Nitration

Nitration introduces a nitro group onto the aromatic ring. Due to the strong oxidizing conditions of nitration, the amino group is often protected as an acetanilide to prevent side reactions and to moderate its activating effect. The acetyl group is then removed by hydrolysis to yield the corresponding nitroaniline.

Starting MaterialMajor Product
2-Fluoroaniline2-Fluoro-5-nitroaniline and 4-Fluoro-3-nitroaniline
3-FluoroanilineNot specified in search results
4-Fluoroaniline4-Fluoro-3-nitroaniline

For p-fluoroaniline, nitration occurs primarily at the position ortho to the amino group and meta to the fluorine atom.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Principle: This method involves the gradual addition of a standardized acid or base to a solution of the analyte and monitoring the change in pH. The pKa is determined from the inflection point of the resulting titration curve.

Procedure:

  • Preparation of Solutions:

    • Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of the aniline sample of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/ethanol mixture).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the aniline solution in a beaker with a magnetic stirrer.

    • Immerse the pH electrode in the solution.

    • Add the standard acid or base solution in small, known increments.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) against the volume of titrant added (x-axis).

    • Determine the equivalence point, which is the point of steepest slope on the curve.

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the aniline.

General Procedure for Electrophilic Bromination of Fluoroanilines

Principle: An electrophilic bromine species is generated in situ and reacts with the electron-rich aniline ring.

Procedure:

  • Reaction Setup:

    • Dissolve the fluoroaniline in a suitable solvent (e.g., glacial acetic acid or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution in an ice bath.

  • Addition of Bromine:

    • Prepare a solution of bromine in the same solvent.

    • Add the bromine solution dropwise to the stirred fluoroaniline solution. The reaction is often rapid and exothermic.

  • Work-up:

    • After the addition is complete, stir the reaction mixture for a specified time at room temperature.

    • Pour the reaction mixture into water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization or column chromatography.

General Procedure for Nitration of Fluoroanilines (via Acetanilide Protection)

Principle: The amino group is temporarily protected as an acetamide to control its reactivity and prevent oxidation during nitration. The nitrated acetanilide is then hydrolyzed to the desired nitroaniline.

Procedure:

  • Acetylation (Protection):

    • Dissolve the fluoroaniline in glacial acetic acid.

    • Add acetic anhydride and heat the mixture under reflux.

    • Cool the reaction mixture and pour it into ice water to precipitate the acetanilide.

    • Collect the solid by filtration, wash with water, and dry.

  • Nitration:

    • Dissolve the dried acetanilide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

    • Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.

    • After the addition, stir the reaction mixture for a period at low temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated acetanilide.

    • Collect the solid by filtration, wash with water, and dry.

  • Hydrolysis (Deprotection):

    • Heat the nitrated acetanilide with an aqueous acid (e.g., sulfuric acid or hydrochloric acid) under reflux.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the nitroaniline.

    • Collect the product by filtration, wash with water, and dry.

  • Purification:

    • The crude nitroaniline can be purified by recrystallization or column chromatography.

Visualizing the Electronic Effects and Reactivity

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

electronic_effects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+M) Fluorine Fluorine Aniline Ring Aniline Ring Fluorine->Aniline Ring Withdraws electron density Overall Effect Overall Effect Aniline Ring->Overall Effect Fluorine_lone_pair Fluorine Lone Pair Aniline_Ring_pi Aniline Ring (π-system) Fluorine_lone_pair->Aniline_Ring_pi Donates electron density Aniline_Ring_pi->Overall Effect

Caption: Dual electronic effects of fluorine on the aniline ring.

eas_pathway Fluoroaniline Fluoroaniline Arenium Ion Intermediate Arenium Ion Intermediate Fluoroaniline->Arenium Ion Intermediate + E+ Electrophile (E+) Electrophile (E+) Electrophile (E+)->Arenium Ion Intermediate Substituted Product Substituted Product Arenium Ion Intermediate->Substituted Product - H+ H+ H+ Arenium Ion Intermediate->H+

Caption: General mechanism of electrophilic aromatic substitution on fluoroaniline.

reactivity_workflow Select Fluoroaniline Isomer Select Fluoroaniline Isomer Choose Reaction Type Choose Reaction Type Select Fluoroaniline Isomer->Choose Reaction Type Basicity (pKa) Basicity (pKa) Choose Reaction Type->Basicity (pKa) Electrophilic Substitution Electrophilic Substitution Choose Reaction Type->Electrophilic Substitution Perform Experiment Perform Experiment Basicity (pKa)->Perform Experiment Electrophilic Substitution->Perform Experiment Analyze Results Analyze Results Perform Experiment->Analyze Results Compare Reactivity Compare Reactivity Analyze Results->Compare Reactivity

Caption: Workflow for assessing the reactivity of fluoroaniline isomers.

References

A Comparative Guide to the Synthetic Utility of 5-(Benzyloxy)-2-fluoroaniline and Other Benzyloxy-Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, benzyloxy-substituted anilines serve as indispensable building blocks for a diverse array of complex molecules, including potent kinase inhibitors. The strategic placement of the benzyloxy group and other substituents, such as fluorine, on the aniline ring can significantly influence reactivity, selectivity, and the ultimate biological activity of the target compounds. This guide provides an objective comparison of 5-(benzyloxy)-2-fluoroaniline against other benzyloxy-substituted aniline isomers in key synthetic transformations, supported by experimental data and detailed protocols.

Executive Summary

This compound offers a unique combination of steric and electronic properties that differentiate its reactivity in common synthetic reactions compared to its non-fluorinated and isomeric counterparts. The presence of the ortho-fluoro group to the amine generally leads to decreased reactivity in palladium-catalyzed cross-coupling reactions due to its electron-withdrawing inductive effect. However, this electronic modulation can also be advantageous in certain synthetic strategies, offering altered selectivity and access to unique chemical space. This guide will explore these differences through the lens of Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and N-alkylation reactions.

Comparative Analysis of Key Synthetic Reactions

The utility of benzyloxy-substituted anilines is often demonstrated in their performance in widely used synthetic transformations. Below is a comparative analysis of this compound and other isomers in three such reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The electronic nature of the aniline substituent can significantly impact the efficiency of this reaction.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Brominated Anilines with Phenylboronic Acid

Aniline DerivativeTypical Yield (%)Reaction ConditionsReference
5-Bromo-2-fluoroaniline~75%Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C, 12h[1](1)
3-Bromoaniline~85-95%Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C, 12h[1](1)
4-Bromoaniline~90%Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 90 °C, 12h[1](1)

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

The data suggests that the presence of an ortho-fluoro group, as in 5-bromo-2-fluoroaniline (a proxy for the reactivity of the bromo-analogue of this compound), can lead to slightly lower yields compared to its non-fluorinated counterparts. This is attributed to the electron-withdrawing nature of fluorine, which deactivates the aromatic ring towards oxidative addition, a key step in the catalytic cycle.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification A Benzyloxy-substituted Aryl Halide E Reaction Setup (Solvent, Inert Atmosphere) A->E B Arylboronic Acid B->E C Pd Catalyst & Ligand C->E D Base (e.g., K₂CO₃) D->E F Heating (e.g., 90 °C) E->F G Quenching & Extraction F->G H Column Chromatography G->H I Coupled Product H->I

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The nucleophilicity of the aniline is a key factor in this reaction.

Table 2: Representative Yields in Buchwald-Hartwig Amination of Aryl Bromides with Morpholine

Aniline Derivative (as Aryl Halide)Typical Yield (%)Reaction ConditionsReference
5-Bromo-2-fluoroaniline60-88%Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 12h[2](2)
4-Bromoaniline>95%Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 12h[2](2)
3-Bromoaniline>95%Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 12h[2](2)

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

Similar to the Suzuki coupling, the ortho-fluoro substituent in 5-bromo-2-fluoroaniline can lead to slightly lower yields in Buchwald-Hartwig amination compared to its non-fluorinated analogs. The electron-withdrawing effect of fluorine reduces the nucleophilicity of the aniline nitrogen, which can slow down the reaction.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification A Benzyloxy-substituted Aryl Halide E Reaction Setup (Solvent, Inert Atmosphere) A->E B Amine B->E C Pd Catalyst & Ligand C->E D Base (e.g., NaOtBu) D->E F Heating (e.g., 100 °C) E->F G Quenching & Extraction F->G H Column Chromatography G->H I Coupled Product H->I

Caption: General workflow for a Buchwald-Hartwig amination reaction.

N-Alkylation

N-alkylation of anilines is a fundamental transformation for introducing substituents on the nitrogen atom. The nucleophilicity of the aniline nitrogen is a key determinant of the reaction's success.

Table 3: Representative Yields in N-Alkylation of Anilines with Benzyl Bromide

Aniline DerivativeTypical Yield (%)Reaction ConditionsReference
This compound70-80%K₂CO₃, Acetone, Reflux, 6h[3](3)
4-(Benzyloxy)aniline75-85%K₂CO₃, Acetone, Reflux, 4h[4](4)
3-(Benzyloxy)aniline80-90%K₂CO₃, Acetone, Reflux, 4h[3](3)

Note: Yields are representative and can vary based on specific reaction conditions and substrates.

The electron-withdrawing effect of the ortho-fluoro group in this compound reduces the nucleophilicity of the amine, which can result in slightly lower yields and potentially longer reaction times for N-alkylation compared to its non-fluorinated isomers.

Application in Kinase Inhibitor Synthesis

Benzyloxy-substituted anilines are crucial intermediates in the synthesis of numerous kinase inhibitors. A prominent example is the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).

The synthesis of Lapatinib utilizes 3-chloro-4-(3-fluorobenzyloxy)aniline as a key building block. This highlights the importance of having a benzyloxy group, which can mimic the adenine region of ATP, and other substituents that can fine-tune the binding affinity and pharmacokinetic properties of the final drug molecule.

Lapatinib_Synthesis_Concept cluster_intermediates Key Intermediates A Quinazoline Scaffold C Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) A->C B 3-Chloro-4-(3-fluorobenzyloxy)aniline B->C D Lapatinib Precursor C->D E Further Functionalization D->E F Lapatinib E->F

Caption: Conceptual workflow for the synthesis of Lapatinib.

While this compound is not directly used in the synthesis of Lapatinib, its structural similarity to the key intermediate suggests its potential as a valuable building block for novel kinase inhibitors. The ortho-fluoro substituent can influence the conformation of the molecule and its interactions with the kinase active site, potentially leading to improved selectivity or potency.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a round-bottom flask, add the bromoaniline (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degassing: Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours, monitoring by TLC.

  • Workup: After cooling, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel.[1](1)

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, combine the aryl bromide (1.0 equiv), amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the reaction vessel and heat to 100 °C for 12-24 hours.

  • Workup: After cooling, dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.[2](2)

General Protocol for N-Alkylation
  • Reaction Setup: To a solution of the aniline (1.0 equiv) in acetone, add potassium carbonate (2.0 equiv).

  • Reagent Addition: Add benzyl bromide (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • Workup: After cooling, filter the mixture and concentrate the filtrate.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer. Concentrate and purify by column chromatography.[3](3)

Conclusion

This compound represents a valuable, albeit slightly less reactive, building block in comparison to its non-fluorinated benzyloxyaniline counterparts in common palladium-catalyzed cross-coupling and N-alkylation reactions. The presence of the ortho-fluoro substituent provides a handle for chemists to fine-tune electronic properties and explore novel structure-activity relationships, particularly in the design of kinase inhibitors and other complex molecular architectures. The choice between this compound and other isomers will ultimately depend on the specific synthetic strategy and the desired properties of the final target molecule.

References

A Comparative Guide to Analytical Methods for the Quality Control of 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity and structural integrity of pharmaceutical intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 5-(Benzyloxy)-2-fluoroaniline is a key building block in the synthesis of various pharmaceutical compounds, making its rigorous quality control a critical step in the drug development pipeline. Aromatic amines and their derivatives are widely used in medicinal chemistry, and their quality directly impacts the success of complex synthetic routes.[1]

This guide provides a comprehensive comparison of essential analytical methodologies for the quality control of this compound. It outlines proposed experimental protocols based on established methods for structurally similar compounds, presents comparative data to aid in method selection, and visualizes analytical workflows. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and spectroscopic methods (NMR, FTIR) for structural elucidation and identification.

Comparison of Key Analytical Methodologies

The selection of an analytical technique depends on the specific quality attribute being assessed. While chromatographic methods are ideal for determining purity and quantifying impurities, spectroscopic methods are indispensable for confirming the compound's identity and structure.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Fourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Purity determination, quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities.[2]Definitive structure elucidation and confirmation of identity.[3]Functional group identification, rapid identity check.
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass analysis.[5]Measures the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F) to reveal molecular structure.[6]Measures the absorption of infrared radiation by the molecule's bonds to identify functional groups.[7]
Strengths High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, robust quantification.[4]Excellent separation for volatile compounds, provides structural information from mass spectra for impurity identification.[2]Provides unambiguous structural information, can detect subtle structural changes. ¹⁹F NMR is highly specific for fluorinated compounds.[8]Fast, non-destructive, provides a unique "fingerprint" for the compound.[9]
Limitations May not be suitable for highly volatile impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization for some anilines.[10]Lower sensitivity compared to chromatographic methods, requires higher sample concentration, complex spectra for interpretation.[6]Provides limited structural information, not suitable for quantification without calibration.

Experimental Protocols

The following protocols are proposed starting points for method development, based on established analytical procedures for analogous substituted anilines and fluorinated aromatic compounds.[11]

This reversed-phase HPLC (RP-HPLC) method is designed for the separation of this compound from potential non-volatile, process-related impurities or degradation products.[12]

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector, gradient pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Illustrative):

    Time (min) % Solvent A % Solvent B
    0 70 30
    20 10 90
    25 10 90
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

    • Accurately weigh and dissolve the sample in the diluent to a concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a blank (diluent), followed by the sample solution. Purity is typically calculated using the area percent method.

This method is suitable for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents or starting materials.[2][13]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program (Illustrative):

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution. Identify impurities by comparing their mass spectra against a reference library (e.g., NIST) and their retention times against known standards.

NMR is essential for the unambiguous confirmation of the chemical structure of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's framework.[6][14]

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • ¹⁹F NMR: A highly sensitive technique specific to the fluorine atom, providing information about its chemical environment.[15] The large chemical shift range of ¹⁹F makes it an excellent probe for structural verification.[6]

  • Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm that the spectral data are consistent with the proposed structure of this compound.

FTIR is a rapid technique used to identify the functional groups present in the molecule, serving as a quick identity check.

  • Instrumentation: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    N-H (Aniline) Stretch 3500-3300 (two bands for primary amine)
    Aromatic C-H Stretch 3100-3000
    Aliphatic C-H (CH₂) Stretch 2950-2850
    Aromatic C=C Stretch 1600-1450
    C-O (Ether) Stretch 1275-1200

    | C-F | Stretch | 1250-1000 |

Visualizing Analytical Workflows

Clear workflows are essential for ensuring consistency and accuracy in quality control processes.

QC_Workflow cluster_0 Quality Control Workflow for this compound Sample Raw Material Sample Received ID_Test Identity Confirmation (FTIR, NMR) Sample->ID_Test Purity_Analysis Purity & Impurity Profiling (HPLC, GC-MS) ID_Test->Purity_Analysis Spec_Check Compare Results to Specifications Purity_Analysis->Spec_Check Release Material Released Spec_Check->Release Pass Reject Material Rejected Spec_Check->Reject Fail

Caption: General quality control workflow for a pharmaceutical intermediate.

Chromatographic_Analysis cluster_1 Chromatographic Analysis Workflow (HPLC/GC) Prep Prepare Sample & Standards Method Select Method (HPLC or GC-MS) Prep->Method System System Suitability Test Method->System Inject Inject Blank, Standards, & Sample System->Inject Pass Acquire Acquire Data (Chromatogram/Spectra) Inject->Acquire Process Process Data (Integrate Peaks, Identify Impurities) Acquire->Process Report Generate Report Process->Report

Caption: General workflow for chromatographic analysis.

Conclusion

The quality control of this compound requires a multi-faceted analytical approach to ensure its identity, purity, and suitability for pharmaceutical synthesis. HPLC stands out as the primary technique for purity assessment and quantification of non-volatile impurities due to its high resolution and robustness.[4] GC-MS is a valuable complementary technique for the analysis of volatile components. Spectroscopic methods, particularly ¹H, ¹³C, and ¹⁹F NMR, are unparalleled for definitive structural confirmation, a critical requirement in drug development.[3][6] FTIR provides a rapid and effective method for identity verification. By implementing a combination of these well-defined analytical methods, researchers and drug development professionals can establish a robust quality control strategy, ensuring the integrity of this vital chemical intermediate.

References

A Comparative Guide to Catalysts for Reactions Involving 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-(Benzyloxy)-2-fluoroaniline is a key intermediate in the synthesis of a variety of biologically active molecules. The efficiency of synthetic routes involving this compound is often critically dependent on the choice of catalyst. This guide provides a comparative analysis of catalysts for two common reaction types involving this compound and its precursors: the Buchwald-Hartwig amination for C-N bond formation and the reduction of the corresponding nitroarene to synthesize the aniline. The information presented is based on experimental data from analogous systems due to the limited availability of direct comparative studies on this specific substrate.

Catalytic Reduction of 1-(Benzyloxy)-2-fluoro-5-nitrobenzene to this compound

The reduction of the nitro group is a fundamental step in the synthesis of this compound. The choice of catalyst is crucial for achieving high yields and chemoselectivity, especially given the presence of a benzyloxy group which can be susceptible to hydrogenolysis.

Data Presentation: Comparison of Catalysts for Nitroarene Reduction

The following table summarizes the performance of various catalysts in the reduction of nitroarenes structurally similar to 1-(benzyloxy)-2-fluoro-5-nitrobenzene.

CatalystSubstrateReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
10% Pd/C4-Benzyloxy-3-chloronitrobenzeneH₂ (20 psi)EtOH/THFRT0.5Low (major debenzylation)[1]
Raney Nickel4-Benzyloxy-3-chloronitrobenzeneH₂----[1]
SnCl₂·2H₂O4-Benzyloxy-3-chloronitrobenzene-EtOH701.5>95[1]
Fe/AcOH2,4-dinitrofluorobenzene-Acetic Acid110-1381.579 (selective reduction of one nitro group)[2]
Fe/NH₄ClNitroarene-Ethanol/WaterReflux-High[3]
Pt/C (sulfided)1-Bromo-4-nitrobenzeneH₂ (30 bar)Methanol30-High (no dehalogenation)[4]

Note: The data presented is for analogous substrates and serves as a guide for catalyst selection. Optimization for 1-(benzyloxy)-2-fluoro-5-nitrobenzene is recommended.

Experimental Protocol: Reduction of 4-Benzyloxy-3-chloronitrobenzene using Stannous Chloride[1]

This protocol is for a substrate analogous to 1-(benzyloxy)-2-fluoro-5-nitrobenzene and is expected to be adaptable.

Materials:

  • 4-Benzyloxy-3-chloronitrobenzene

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with a temperature controller

Procedure:

  • To a solution of stannous chloride dihydrate (5.5 equivalents) in ethanol, add 4-benzyloxy-3-chloronitrobenzene (1.0 equivalent).

  • Heat the mixture to 70 °C and stir for 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualization: Experimental Workflow for Catalyst Screening in Nitroarene Reduction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Analysis start Weigh Nitroarene and Solvent catalyst Add Catalyst (e.g., Pd/C, Raney Ni, SnCl2) start->catalyst reductant Add Reducing Agent (if applicable, e.g., H2, acid) catalyst->reductant react Run Reaction (Control Temp. & Time) reductant->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Quench & Extract monitor->workup purify Purify Product (Chromatography) workup->purify analyze Analyze Yield & Purity (NMR, etc.) purify->analyze end Select Optimal Catalyst analyze->end Compare Results

Caption: Workflow for comparing catalysts in the reduction of a nitroarene.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, for instance, by coupling this compound with an aryl halide. The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for achieving high yields and broad substrate scope.

Data Presentation: Comparison of Catalysts for Buchwald-Hartwig Amination

The following table presents data for the Buchwald-Hartwig amination of substrates similar to this compound, highlighting the performance of different palladium/ligand systems.

Pd PrecursorLigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhos4-ChlorotolueneMorpholineNaOt-BuTolueneReflux694[5]
Pd(OAc)₂RuPhos(Hetero)aryl HalidesSecondary Amines----50-99[6]
Pd₂(dba)₃BINAP2-Fluoro-4-iodopyridineAromatic AminesK₂CO₃---Good[4]
Pd₂(dba)₃tBu₃P·HBF₄4-ChloroanisoleDiphenylamineNaOt-BuTolueneReflux1665[7]
Pd(OAc)₂SPhosHaloarenesVarious AminesCs₂CO₃THF--Good[8]
BrettPhos Pd G3BrettPhosAryl HalidesPrimary Anilines----94-99[9]

Note: The data is from reactions with analogous substrates. Catalyst performance can be highly substrate-dependent.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[5]

This protocol provides a general starting point for the amination of an aryl chloride with an amine, which can be adapted for the reaction of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., a substituted bromobenzene)

  • This compound

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(dba)₂)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium precursor (e.g., 1.5 mol%), the phosphine ligand (e.g., 3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the aryl halide (1.0 equivalent) and this compound (1.5 equivalents).

  • Heat the reaction mixture to reflux (or the desired temperature) and stir for the required time (e.g., 6 hours), monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization: Catalytic Cycle of the Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Pd(II)(Ar)(X)L Pd(II)(Ar)(X)L Pd(0)L->Pd(II)(Ar)(X)L Oxidative Addition Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(NR'R'')L Pd(II)(Ar)(X)L->Pd(II)(Ar)(NR'R'')L Amine Coordination & Deprotonation Pd(II)(Ar)(NR'R'')L->Pd(0)L Reductive Elimination Product Ar-NR'R'' HXBase [H-Base]+X- p3 Pd(II)(Ar)(NR'R'')L->p3 ArX Ar-X p1 ArX->p1 Amine HNR'R'' p2 Amine->p2 Base Base Base->p2 p1->Pd(II)(Ar)(X)L p2->Pd(II)(Ar)(NR'R'')L p3->Product p3->HXBase

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Safety Operating Guide

Safe Disposal of 5-(Benzyloxy)-2-fluoroaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a detailed, step-by-step protocol for the proper disposal of 5-(Benzyloxy)-2-fluoroaniline, a halogenated aromatic amine. Adherence to these procedures is critical due to the potential hazards associated with this class of compounds.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]

  • Carcinogenicity and Mutagenicity: Suspected of causing cancer and genetic defects.[3][4]

  • Skin and Eye Damage: May cause allergic skin reactions and serious eye damage.[1][3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE) and Handling

All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] The following PPE is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves such as butyl rubber or Viton. Nitrile gloves are not recommended for prolonged use with anilines.[6][7]
Eye Protection Chemical splash goggles are essential.[6]
Skin and Body A fully-buttoned lab coat, long pants, and closed-toe shoes must be worn.[4][6]
Respiratory A respirator may be necessary for large spills or when there is a risk of aerosol generation. Personnel must be enrolled in a respiratory protection program.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill SizeProcedure
Small Spill Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5][6] Collect the contaminated material into a labeled, sealed container for hazardous waste disposal.[5][6] Ventilate the area and wash the spill site after cleanup is complete.[6]
Large Spill Immediately evacuate the area and secure it to prevent entry.[6] Notify your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.[5][6]

Step-by-Step Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[5][7] All materials contaminated with this compound must be treated as hazardous waste.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound (e.g., residual solid, solutions, contaminated labware) in a dedicated, compatible hazardous waste container. A polyethylene container is a suitable option.[6][7]

  • This waste stream is classified as halogenated organic waste .[8][9][10] Do not mix with non-halogenated solvents.[8][9]

  • Keep separate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][7]

Step 2: Container Labeling

  • The waste container must be clearly labeled as "Hazardous Waste".[5]

  • The label must include the full chemical name: "this compound" and indicate its hazardous properties (e.g., Toxic, Environmental Hazard).[5]

Step 3: Temporary Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated area, such as a satellite accumulation area (SAA) within the laboratory.[5][9]

  • The storage area should be cool, dry, and away from direct sunlight and sources of ignition.[6]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Provide a complete and accurate description of the waste to the disposal personnel.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for safe handling and disposal.

cluster_prep Preparation and Handling cluster_waste Waste Generation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in Chemical Fume Hood A->B C Generate this compound Waste (Solid, Liquid, Contaminated Items) B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D E Segregate as Halogenated Organic Waste D->E F Store Container in Designated Satellite Accumulation Area E->F G Ensure Area is Cool, Dry, Ventilated, and Secure F->G H Contact EHS or Licensed Waste Contractor G->H I Arrange for Waste Pickup H->I J Maintain Disposal Records I->J cluster_chem Chemical Properties cluster_hazards Associated Hazards cluster_procedures Required Procedures Prop This compound (Halogenated Aromatic Amine) Tox Toxicity Prop->Tox Carcinogen Carcinogenicity Prop->Carcinogen Env Environmental Hazard Prop->Env PPE Mandatory PPE Tox->PPE Waste Hazardous Waste Collection Tox->Waste Carcinogen->PPE Carcinogen->Waste Env->Waste Seg Segregation (Halogenated) Waste->Seg EHS Professional Disposal via EHS Seg->EHS

References

Essential Safety and Operational Guide for 5-(Benzyloxy)-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling 5-(Benzyloxy)-2-fluoroaniline in a laboratory setting. The following procedures are based on best practices for handling structurally similar aromatic amines and fluorinated compounds and are intended to ensure the safety of all personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. The required PPE is summarized in the table below.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][3][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the specific conditions.[1][5][6]
Handling and Operational Plan

A systematic approach is crucial for both safety and experimental integrity when working with this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]

  • PPE Check: Don all required PPE as outlined in the table above before entering the handling area.[1]

Step 2: Chemical Handling

  • Weighing: Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure.[1]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[1]

  • Reactions: Conduct all chemical reactions in appropriate glassware set up securely within a chemical fume hood.[1]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

  • Waste Disposal: Dispose of all waste, including contaminated PPE, as hazardous waste in sealed, properly labeled containers.[7][8]

Disposal Plan

Proper disposal is critical to ensure laboratory safety and environmental protection.

  • Waste Collection: Collect all waste containing this compound in designated, sealed, and clearly labeled hazardous waste containers.[4][7]

  • Storage: Store waste containers in a cool, dry, well-ventilated area designated for hazardous waste, away from incompatible materials.[7]

  • Disposal Method: The standard and recommended procedure for the ultimate disposal of halogenated organic compounds is high-temperature incineration by a licensed chemical waste management company.[7] This process should be conducted in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful by-products.[7]

  • Contaminated Materials: Dispose of any contaminated items, such as PPE and absorbent materials, as hazardous waste in the same manner as the chemical itself.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8][9]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][8][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6][9]
Spill Evacuate the area. For small spills, absorb the material with an inert substance (e.g., sand or earth) and collect it in a suitable, closed container for disposal. Ensure adequate ventilation and wear appropriate PPE. For large spills, contact your institution's environmental health and safety department.[6][7]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural flows for handling this compound safely.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work required outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end Operational_Disposal_Workflow cluster_prep Preparation & Handling cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe handling Weigh, Dissolve, and React in Fume Hood ppe->handling decontaminate Decontaminate Work Area handling->decontaminate waste_collection Collect Waste in Labeled, Sealed Containers decontaminate->waste_collection storage Store Waste in Designated Area waste_collection->storage disposal Arrange for Professional Incineration storage->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.